Allantoxanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dioxo-1H-1,3,5-triazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXJVORILFDIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219512 | |
| Record name | Allantoxanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69391-08-8 | |
| Record name | Allantoxanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allantoxanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Allantoxanamide: A Review of Publicly Available Scientific Information
Introduction
Allantoxanamide is a chemical entity for which there is currently no available information in the public scientific literature regarding its mechanism of action, biological activity, or associated experimental data. Extensive searches of prominent scientific databases and public repositories have not yielded any peer-reviewed articles, patents, or technical reports detailing its synthesis, biological targets, or pharmacological effects.
Mechanism of Action
Due to the absence of published research, the mechanism of action of this compound remains unknown. It is not possible to describe the signaling pathways it may modulate, its molecular targets, or its cellular effects.
Quantitative Data
There is no publicly available quantitative data, such as IC50 values, binding affinities, or efficacy data from preclinical or clinical studies, for this compound.
Experimental Protocols
As no studies involving this compound have been published, there are no experimental protocols to report.
The scientific community awaits the publication of research on this compound to elucidate its chemical properties, biological activities, and potential therapeutic applications. Without such data, any discussion of its mechanism of action would be purely speculative. Researchers with access to proprietary information on this compound are encouraged to publish their findings to advance the field.
Allantoxanamide as a Uricase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoxanamide is a potent, in vivo inhibitor of the enzyme uricase (urate oxidase).[1] As an analogue of oxonic acid, it belongs to the triazine class of compounds.[1] Its primary application in biomedical research is the induction of hyperuricemia in animal models, particularly in rodents, which, unlike humans, possess a functional uricase enzyme that catabolizes uric acid to the more soluble allantoin. By inhibiting this enzyme, this compound administration leads to a rapid and significant increase in serum uric acid levels, thereby creating a valuable tool for studying the pathophysiology of hyperuricemia and for the preclinical evaluation of novel urate-lowering therapies. This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its use, and a summary of its application in hyperuricemia research.
Uricase and the Purine Catabolism Pathway
Uricase is a key enzyme in the purine degradation pathway in most mammals, catalyzing the oxidation of uric acid to 5-hydroxyisourate, which is then further converted to allantoin. In humans and some higher primates, the gene for uricase has been inactivated by mutation, leading to higher baseline serum uric acid levels and a predisposition to conditions like gout.
The inhibition of uricase by this compound blocks this pathway, leading to an accumulation of uric acid in the bloodstream. This induced hyperuricemia is a critical component of animal models used to study gout, kidney disease, and cardiovascular conditions associated with elevated uric acid levels.
Figure 1: Simplified purine catabolism pathway highlighting the inhibitory action of this compound on uricase.
Quantitative Data on Uricase Inhibition
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound (2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide) is not explicitly available in the reviewed literature, its synthesis can be inferred from general methods for the preparation of substituted 1,3,5-triazines. One plausible approach involves the cyclization of a guanidine derivative with an appropriate carbonyl compound. For instance, a polymer-bound S-methylthiopseudourea can be reacted with a secondary amine to form a disubstituted guanidine, which can then be cyclized with chlorocarbonylisocyanate to yield the triazinedione core.
It is important to note that this is a generalized scheme, and specific reaction conditions, such as solvents, temperatures, and purification methods, would require optimization for the synthesis of this compound.
In Vivo Hyperuricemia Induction in a Rat Model
This compound is frequently used to induce hyperuricemia in rats. The following protocol is a general guideline based on established methods for using uricase inhibitors in rodent models.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
This compound
-
Vehicle for suspension (e.g., 0.5% sodium carboxymethylcellulose, distilled water, or normal saline)
-
Oral gavage needles or syringes for intraperitoneal injection
-
Equipment for blood collection and serum separation
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Group Allocation: Randomly divide the animals into experimental groups (e.g., normal control, hyperuricemia model, and treatment groups).
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the volume to be administered.
-
Induction of Hyperuricemia: Administer this compound to the rats in the hyperuricemia model and treatment groups. A commonly cited dosage for uricase inhibitors like potassium oxonate to induce hyperuricemia is around 250 mg/kg body weight, administered via oral gavage or intraperitoneal injection. The exact dosage and route for this compound should be optimized based on preliminary studies. Administration is typically performed once daily for a period of 7 to 14 consecutive days to establish a stable hyperuricemic state.
-
Sample Collection: On the day following the final administration of this compound, collect blood samples from the retro-orbital sinus or tail vein under light anesthesia.
-
Serum Analysis: Allow the blood to clot at room temperature and then centrifuge at approximately 3000 rpm for 15 minutes to separate the serum. Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
Expected Outcome:
Rats treated with this compound are expected to exhibit significantly elevated serum uric acid levels compared to the normal control group.
Figure 2: General experimental workflow for inducing hyperuricemia in rats using this compound.
In Vitro Uricase Inhibition Assay (General Protocol)
While a specific protocol for this compound has not been detailed, the following general spectrophotometric method can be adapted to assess the inhibitory activity of compounds against uricase. This assay is based on monitoring the decrease in absorbance at 293 nm, which corresponds to the enzymatic conversion of uric acid.
Materials:
-
Purified uricase enzyme
-
Uric acid solution (substrate)
-
Buffer solution (e.g., borate buffer, pH 8.5)
-
This compound (inhibitor)
-
UV-Vis spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of uric acid in a suitable buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of uricase in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add a specific volume of the this compound solution at various concentrations to the test wells. Add the same volume of solvent to the control wells.
-
Add the uricase solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the uric acid solution to all wells.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 293 nm over a specific time period (e.g., 5-10 minutes) using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for both the control and inhibitor-treated samples.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate (uric acid) and the inhibitor (this compound), followed by analysis using Lineweaver-Burk or other kinetic plots.
-
Figure 3: A generalized workflow for an in vitro uricase inhibition assay.
Conclusion
This compound serves as a critical tool in the study of hyperuricemia and related diseases due to its potent in vivo inhibition of uricase. While detailed in vitro kinetic data for this compound is currently lacking in the available literature, its efficacy in creating robust animal models of hyperuricemia is well-documented. The experimental protocols provided in this guide offer a framework for researchers to utilize this compound in their studies. Further research into the specific kinetic parameters and the precise mechanism of uricase inhibition by this compound would be of significant value to the scientific community and could aid in the design of new therapeutic agents for the management of hyperuricemia.
References
Allantoxanamide: An Obscure Uricase Inhibitor with Limited Biochemical Data
Researchers, scientists, and drug development professionals exploring purine metabolism and gout therapeutics may encounter mentions of Allantoxanamide, a compound identified as a potent uricase inhibitor. However, a comprehensive understanding of its biochemical properties is severely hampered by the limited availability of published research. The existing scientific literature, primarily dating back to a single study from 1978, offers a foundational but incomplete picture of this molecule, leaving significant gaps in its mechanism of action, quantitative biochemical data, and associated signaling pathways.
A 1978 study in Life Sciences identified this compound as a powerful inhibitor of uricase in vivo.[1] Uricase is an enzyme that catalyzes the oxidation of uric acid to allantoin, a more soluble compound that is easily excreted. By inhibiting this enzyme, this compound leads to an increase in uric acid levels in the blood.[1] This characteristic positions it as a tool for studying the effects of hyperuricemia in animal models.
Structurally, this compound is classified as a triazine and an analog of oxonic acid.[1] Oxonic acid itself is a known inhibitor of uricase, suggesting a related mechanism of action for this compound, likely involving competitive or non-competitive inhibition at the active site of the uricase enzyme. The MeSH terms associated with the original publication also link this compound to the inhibition of xanthine oxidase, another key enzyme in purine metabolism that produces uric acid.[1] This dual inhibitory action, if confirmed, would make it a compound of interest for modulating uric acid homeostasis.
Gaps in the Scientific Record
Despite its initial promise as a potent enzyme inhibitor, detailed biochemical data and in-depth studies on this compound are conspicuously absent from the scientific literature published since the initial report. This scarcity of information prevents a thorough analysis of its biochemical properties as requested. Specifically, the following key areas remain unelucidated:
-
Quantitative Data: There is no publicly available quantitative data regarding its binding affinity (Kᵢ), IC₅₀ values against uricase and xanthine oxidase, or pharmacokinetic and pharmacodynamic parameters. Without this information, a comparative analysis with other uricase inhibitors is impossible.
-
Experimental Protocols: Detailed experimental methodologies for synthesizing this compound, performing enzyme inhibition assays, or conducting in vivo studies have not been published. This lack of standardized protocols hinders the ability of researchers to replicate and build upon the initial findings.
-
Signaling Pathways: The broader impact of this compound on cellular signaling pathways is unknown. While it directly targets enzymes in the purine degradation pathway, its potential off-target effects or its influence on downstream signaling cascades initiated by changes in uric acid levels have not been investigated.
Visualizing the Known and the Unknown
Given the limited data, a detailed signaling pathway diagram involving this compound cannot be constructed. However, we can visualize its direct inhibitory action on the purine degradation pathway.
Figure 1: A simplified diagram illustrating the known inhibitory effect of this compound on uricase and its suggested inhibition of xanthine oxidase within the purine degradation pathway.
References
Allantoxanamide as a Tool for Studying Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Allantoxanamide, a potent pharmacological tool for the investigation of purine metabolism, specifically in the context of hyperuricemia and related pathologies. This document details its mechanism of action, presents quantitative data from in vivo studies, and provides comprehensive experimental protocols and workflow visualizations.
Introduction to Purine Metabolism and Uricase
Purine metabolism encompasses the synthesis and degradation of purine nucleotides, which are essential for numerous cellular processes, including DNA and RNA synthesis, energy transfer, and signal transduction.[1][2] The final step in the degradation pathway of purines in most mammals is the conversion of uric acid to allantoin, a reaction catalyzed by the enzyme uricase (urate oxidase).[3][4] Humans and some higher primates lack a functional uricase enzyme due to an evolutionary mutation, which results in higher physiological levels of uric acid.[3] An overproduction of uric acid or a decrease in its excretion can lead to hyperuricemia, a metabolic condition that is a precursor to diseases such as gout and can be associated with kidney disease and cardiovascular problems.
The study of hyperuricemia in animal models that naturally express uricase necessitates the use of a uricase inhibitor to mimic the human condition. This compound serves as a potent and specific inhibitor for this purpose.
This compound: Mechanism of Action
This compound is a potent in vivo inhibitor of the uricase enzyme. By blocking the action of uricase, this compound prevents the breakdown of uric acid into the more soluble and easily excreted allantoin. This leads to an accumulation of uric acid in the bloodstream and tissues, effectively inducing a state of hyperuricemia in animal models. This makes this compound an invaluable tool for creating robust models to study the pathophysiology of hyperuricemia and for the preclinical evaluation of urate-lowering therapies.
Purine Degradation Pathway and this compound's Point of Inhibition
The terminal steps of purine catabolism are illustrated in the diagram below. This compound exerts its effect by specifically inhibiting uricase.
Quantitative Data from In Vivo Studies
The administration of this compound to rats has been shown to effectively induce hyperuricemia and associated renal stress. The table below summarizes key quantitative findings from a study where this compound was used to create an acute model of hyperuricemia.
| Treatment Group | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) |
| Control | 1.9 ± 0.1 | 0.4 ± 0.1 |
| This compound | 3.3 ± 1.4 | 1.9 ± 1.2 |
| Data from a study on rats with this compound-induced hyperuricemia. |
These data demonstrate a significant increase in serum uric acid following this compound treatment, confirming its efficacy in vivo. The concurrent rise in serum creatinine suggests potential acute kidney injury, a common consequence of severe hyperuricemia.
Experimental Protocols
This protocol outlines a general procedure for using this compound to induce hyperuricemia in rats or mice.
Materials:
-
This compound
-
Vehicle for dissolution/suspension (e.g., 0.5% carboxymethylcellulose)
-
Rodent model (e.g., Wistar rats or C57BL/6 mice)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Analytical equipment for measuring uric acid and creatinine (e.g., spectrophotometer, HPLC)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Place animals in metabolic cages for 24 hours to collect baseline urine. Collect a baseline blood sample to determine initial uric acid and creatinine levels.
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer this compound to the experimental group via the desired route (e.g., intraperitoneal injection or oral gavage). The control group should receive an equivalent volume of the vehicle.
-
Monitoring and Sample Collection:
-
Return animals to metabolic cages.
-
Monitor animals for any signs of distress.
-
Collect urine over a 24-hour period post-administration.
-
At the end of the study period (e.g., 24 hours), collect a terminal blood sample via cardiac puncture under anesthesia.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma or serum.
-
Measure uric acid and creatinine concentrations in plasma/serum and urine using commercially available kits or established methods like HPLC.
-
-
(Optional) Histopathology: Perfuse and collect kidneys for histological examination. Tissues should be fixed in 10% neutral buffered formalin, processed, and stained (e.g., with Hematoxylin and Eosin) to assess for tubular injury or crystal deposition.
This spectrophotometric assay measures the inhibitory effect of this compound on uricase activity.
Materials:
-
Purified uricase enzyme
-
Uric acid substrate
-
This compound
-
Assay buffer (e.g., 0.1 M Sodium Borate Buffer, pH 8.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of uric acid in the assay buffer. Heating may be required for dissolution.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Dilute the uricase enzyme in cold assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer.
-
Add varying concentrations of this compound to the respective wells. Include a vehicle control (no inhibitor).
-
Add the uricase enzyme solution to all wells except for the blank (no enzyme) control.
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the uric acid substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Conclusion
This compound is a critical research compound for investigating the complexities of purine metabolism and the consequences of hyperuricemia. Its potent and specific inhibition of uricase allows for the development of reliable animal models that closely mimic the human condition of elevated uric acid. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of hyperuricemia-related diseases and the discovery of novel therapeutic interventions.
References
Allantoxanamide: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allantoxanamide, also known as oxonic acid amide, is a synthetic small molecule recognized for its inhibitory activity against the enzyme uricase. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological effects of this compound. It is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in purine metabolism and the development of uricase inhibitors. This document outlines a plausible synthetic route, details its mechanism of action within the purine catabolism pathway, and provides protocols for its synthesis and biological evaluation.
Introduction
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and has been associated with other metabolic and cardiovascular diseases. The enzyme uricase (urate oxidase) plays a crucial role in the metabolism of uric acid, converting it to the more soluble and readily excretable allantoin. In humans and some higher primates, the gene for uricase is non-functional, leading to a predisposition for hyperuricemia. Inhibition of the residual purine catabolism pathway at various stages is a key therapeutic strategy for managing this condition.
This compound emerged from research focused on identifying inhibitors of uricase. Its discovery by Johnson and Chartrand in 1978 identified it as a potent inhibitor of this enzyme in vivo[1]. As a triazine derivative, its chemical structure is distinct from other classes of compounds targeting purine metabolism. This guide will delve into the available scientific knowledge on this compound, providing a technical foundation for further research and development.
Discovery and Structure
This compound (2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide) was first described as a potent uricase inhibitor in a 1978 publication in Life Sciences[1]. This initial study laid the groundwork for understanding its biological activity.
Chemical Structure:
-
IUPAC Name: 2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide
-
Synonyms: this compound, Oxonic acid amide
-
Molecular Formula: C₄H₄N₄O₃
-
Molecular Weight: 172.10 g/mol
-
CAS Number: 69391-08-8
Synthesis of this compound
A proposed synthetic workflow is illustrated below:
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a hypothetical procedure based on general principles of 1,3,5-triazine synthesis.
Materials:
-
Urea
-
Ethyl glyoxylate
-
Anhydrous ammonia
-
Anhydrous ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Addition of Reagents: Cool the solution to 0°C using an ice bath. Slowly add ethyl glyoxylate (1 equivalent) to the stirred solution.
-
Cyclization: While maintaining the temperature at 0°C, bubble anhydrous ammonia gas through the reaction mixture for 2-3 hours.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Intermediate Isolation (Hypothetical): Upon completion of the cyclization, cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude intermediate, the ethyl ester of 2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxylic acid, can be purified by recrystallization or column chromatography.
-
Amidation: Dissolve the purified intermediate in a suitable solvent and treat with an excess of aqueous ammonia. Stir the reaction at room temperature until the conversion to the amide is complete (monitored by TLC).
-
Product Isolation and Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with cold water and then diethyl ether. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of the enzyme uricase (urate oxidase). Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is then non-enzymatically hydrolyzed to allantoin.
Mechanism of Action: Uricase Inhibition
This compound acts as an inhibitor of uricase, thereby blocking the metabolic conversion of uric acid to allantoin. This leads to an accumulation of uric acid. The specific mode of inhibition (e.g., competitive, non-competitive) has not been extensively detailed in publicly available literature.
The role of this compound in the purine catabolism pathway is depicted in the following diagram:
Caption: Inhibition of Purine Catabolism by this compound.
Signaling Pathways
Currently, there is no evidence in the scientific literature to suggest that this compound directly modulates other intracellular signaling pathways beyond its effect on the purine catabolism pathway. Its mechanism of action appears to be specific to the inhibition of uricase.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data for this compound, such as IC₅₀ or Kᵢ values for uricase inhibition, or pharmacokinetic parameters. The original 1978 publication by Johnson and Chartrand likely contains some of this initial data, but the full text was not accessible for this review.
Table 1: Biological Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Uricase) | Data not available | Not specified | - |
| Kᵢ (Uricase) | Data not available | Not specified | - |
| In Vivo Efficacy | Potent uricase inhibitor | Rat | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | Data not available | - | - | - |
| Cₘₐₓ | Data not available | - | - | - |
| Tₘₐₓ | Data not available | - | - | - |
| Half-life (t₁/₂) | Data not available | - | - | - |
| Clearance | Data not available | - | - | - |
| Volume of Distribution | Data not available | - | - | - |
Experimental Protocols
Uricase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against uricase.
Principle:
The activity of uricase is measured spectrophotometrically by monitoring the decrease in absorbance at 290 nm, which corresponds to the oxidation of uric acid. The rate of this decrease is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of uric acid oxidation in its presence.
Materials:
-
Uricase from a suitable source (e.g., Candida utilis)
-
Uric acid
-
Sodium borate buffer (0.1 M, pH 8.5)
-
This compound (or other test inhibitor)
-
Spectrophotometer capable of measuring absorbance at 290 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of uric acid in 0.1 M sodium borate buffer, pH 8.5. It may be necessary to slightly warm the solution to aid dissolution.
-
Prepare a stock solution of uricase in cold (4°C) 0.1 M sodium borate buffer, pH 8.5.
-
Prepare a series of dilutions of this compound in the same buffer.
-
-
Assay Setup:
-
In a cuvette, combine the sodium borate buffer, the uric acid solution, and the desired concentration of this compound (or buffer for the control).
-
Incubate the mixture in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of the uricase solution to the cuvette.
-
Immediately begin monitoring the decrease in absorbance at 290 nm over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA₂₉₀/min) from the linear portion of the absorbance versus time plot for both the control and the inhibitor-containing reactions.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The workflow for this assay is as follows:
Caption: Experimental Workflow for Uricase Inhibition Assay.
Conclusion and Future Directions
This compound is a historically noted uricase inhibitor with a well-defined chemical structure. While its initial discovery highlighted its potential as a modulator of purine metabolism, a significant gap exists in the publicly available data regarding its detailed synthesis, quantitative biological activity, and pharmacokinetic profile. The proposed synthetic route and experimental protocols in this guide offer a framework for researchers to reinvestigate this compound.
Future research should focus on:
-
Developing and optimizing a reproducible synthesis for this compound to enable further studies.
-
Performing comprehensive in vitro enzyme inhibition assays to determine its IC₅₀ and Kᵢ values against uricase from various species, including human recombinant uricase.
-
Conducting in vivo pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and efficacy in animal models of hyperuricemia.
-
Investigating potential off-target effects and its influence on other cellular signaling pathways to build a complete pharmacological profile.
By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives in the management of hyperuricemia and related disorders.
References
Allantoxanamide: A Technical Overview of a Potent Uricase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoxanamide, a heterocyclic compound belonging to the s-triazine class, has been identified as a potent inhibitor of the enzyme uricase (urate oxidase)[1]. Uricase plays a crucial role in the purine metabolism pathway of most mammals, catalyzing the oxidation of uric acid to the more soluble compound allantoin. However, in humans and some higher primates, the gene for uricase is non-functional, leading to higher baseline levels of uric acid. Elevated uric acid levels can result in hyperuricemia, a condition that is a primary risk factor for gout and has been associated with other metabolic and cardiovascular diseases. The inhibition of uricase in animal models is a key strategy for inducing hyperuricemia to study these conditions and to evaluate the efficacy of urate-lowering therapies[2]. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, and details the experimental protocols for assessing uricase inhibition.
Chemical Structure and Properties
This compound, also known as 2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carboxamide, is a triazine derivative. Its chemical structure is presented below:
Chemical Formula: C₄H₄N₄O₃ Molecular Weight: 172.10 g/mol
Mechanism of Action: Uricase Inhibition
This compound exerts its biological effect through the potent inhibition of uricase. Uricase catalyzes the conversion of uric acid to 5-hydroxyisourate, which is then non-enzymatically converted to allantoin[3]. By inhibiting this enzyme, this compound blocks the breakdown of uric acid, leading to its accumulation in the bloodstream. This makes it a valuable pharmacological tool for creating animal models of hyperuricemia[2][4].
The s-triazine ring of this compound is believed to be a key structural feature for its inhibitory activity, potentially mimicking the purine ring of the natural substrate, uric acid, and thereby acting as a competitive inhibitor.
Signaling Pathway of Purine Metabolism and Uricase Inhibition
The following diagram illustrates the role of uricase in the purine degradation pathway and the point of inhibition by this compound.
Caption: Purine degradation pathway and the inhibitory action of this compound on uricase.
Structure-Activity Relationship (SAR)
Despite the identification of this compound as a potent uricase inhibitor in 1978, a comprehensive public record of its structure-activity relationship (SAR) is not available. Detailed studies on the synthesis and comparative biological evaluation of a series of this compound analogs have not been published in the accessible scientific literature. Therefore, a quantitative analysis of how modifications to the this compound scaffold affect its uricase inhibitory activity cannot be provided at this time.
General SAR studies on other s-triazine derivatives have shown that substitutions on the triazine ring can significantly influence their biological activities in various contexts, such as anticancer and antimicrobial applications. However, specific SAR data for uricase inhibition by this compound analogs remains an area for future research.
Experimental Protocols for Uricase Inhibition Assays
The evaluation of uricase inhibitors like this compound typically involves in vitro enzyme activity assays. The following are detailed methodologies for commonly employed uricase inhibition assays.
In Vitro Uricase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 290 nm, which corresponds to the oxidation of uric acid.
Materials:
-
Purified uricase enzyme
-
Uric acid solution (substrate)
-
Sodium borate buffer (e.g., 0.1 M, pH 8.5)
-
Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of uric acid in a slightly alkaline buffer (e.g., with lithium carbonate) and then dilute to the working concentration in the assay buffer.
-
Prepare a stock solution of the test compound and create a series of dilutions.
-
-
Assay Setup:
-
In a quartz cuvette, combine the sodium borate buffer, uric acid solution, and the test compound at various concentrations.
-
Include a positive control (uric acid and buffer, no inhibitor) and a negative control (buffer only).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a standardized amount of uricase to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 290 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Workflow for In Vitro Uricase Inhibition Assay
The following diagram outlines the workflow for the in vitro spectrophotometric assay.
Caption: Workflow for a typical in vitro uricase inhibition assay.
In Vivo Evaluation of Uricase Inhibitors
To assess the in vivo efficacy of uricase inhibitors, animal models that possess uricase activity, such as rats or mice, are commonly used.
General Protocol:
-
Animal Model: Utilize a suitable rodent strain.
-
Dosing: Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Biochemical Analysis: Measure the concentration of uric acid and allantoin in the plasma or serum using methods like HPLC.
-
Data Interpretation: An effective uricase inhibitor will cause a dose-dependent increase in plasma uric acid levels and a corresponding decrease in allantoin levels.
Conclusion
This compound is a well-established, potent in vivo inhibitor of uricase. Its ability to block the degradation of uric acid makes it an invaluable tool for studying hyperuricemia and for the preclinical evaluation of urate-lowering drugs. While its fundamental activity is clear, the detailed structure-activity relationship of this compound and its analogs remains an underexplored area of research. Further investigation into the synthesis and biological testing of a library of this compound derivatives would be necessary to elucidate the key structural features required for optimal uricase inhibition and to potentially develop new therapeutic agents. The experimental protocols detailed in this guide provide a solid foundation for conducting such future research.
References
- 1. This compound: a potent new uricase inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uricase inhibition in the rat by s-triazines: an animal model for hyperuricemia and hyperuricosuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azide inhibition of urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Allantoxanamide in Hyperuricemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels, is a significant risk factor for gout and is increasingly associated with cardiovascular and renal diseases. The study of hyperuricemia and the development of novel urate-lowering therapies necessitate robust and reproducible animal models that accurately mimic the human condition. Allantoxanamide, a potent uricase inhibitor, plays a pivotal role in this research landscape. By blocking the enzymatic conversion of uric acid to the more soluble allantoin in most mammals, this compound effectively induces a state of hyperuricemia, thereby creating a valuable in vivo platform for investigating the pathophysiology of this condition and for the preclinical evaluation of new therapeutic agents. This technical guide provides an in-depth overview of the core functionalities of this compound in hyperuricemia research, including its mechanism of action, detailed experimental protocols for inducing hyperuricemia in rodent models, and a summary of its impact on key signaling pathways.
Introduction to this compound
This compound is a triazine derivative that acts as a potent inhibitor of the enzyme uricase (urate oxidase).[1] In most mammals, excluding humans and some higher primates, uricase is the enzyme responsible for the breakdown of uric acid into allantoin, a more soluble and readily excretable compound. The absence of a functional uricase enzyme in humans is a primary reason for their predisposition to hyperuricemia.
The seminal work by Johnson and Chartrand in 1978 identified this compound as an effective in vivo inhibitor of uricase, leading to its widespread adoption as a pharmacological tool to create animal models of hyperuricemia.[1] These models are instrumental in understanding the pathological consequences of elevated uric acid and in the screening and development of new drugs aimed at lowering serum uric acid levels.
Mechanism of Action
The primary and direct mechanism of action of this compound is the inhibition of uricase. By blocking this enzyme, this compound prevents the metabolic degradation of uric acid, leading to its accumulation in the bloodstream and subsequent hyperuricemia. This induced hyperuricemia then serves as the experimental basis for studying its physiological and pathological effects.
References
Understanding the Biological Effects of Allantoxanamide: A Review of Available Evidence
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the limited publicly available scientific information on Allantoxanamide. The core of this information is derived from a single study published in 1978. As such, this guide cannot provide the depth of a traditional whitepaper due to the sparse and dated nature of the research. The scientific community has not extensively revisited the study of this specific compound in publicly accessible literature.
Introduction
This compound is a chemical compound identified as a potent inhibitor of the enzyme uricase (urate oxidase) in vivo.[1] It is structurally an analog of oxonic acid, a known inhibitor of uricase.[1] The primary and most well-documented biological effect of this compound is its ability to increase the concentration of uric acid in the blood by preventing its enzymatic degradation.[1] The initial research also indicated an inhibitory effect on xanthine oxidase.[1]
Mechanism of Action: Inhibition of Uric Acid Metabolism
The principal mechanism of action of this compound is the inhibition of key enzymes involved in purine metabolism, specifically uricase and xanthine oxidase.[1]
-
Uricase Inhibition: Uricase is an enzyme that catalyzes the oxidation of uric acid to allantoin, a more soluble and readily excretable substance. By inhibiting uricase, this compound blocks this metabolic pathway, leading to an accumulation of uric acid in the body.
-
Xanthine Oxidase Inhibition: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The 1978 study also identified this compound as an inhibitor of this enzyme.
The dual inhibition of both the production (via xanthine oxidase) and degradation (via uricase) of uric acid presents a complex pharmacological profile. However, the primary reported in vivo effect is a significant increase in blood uric acid levels, suggesting that its uricase inhibitory activity is predominant.
Quantitative Data
Experimental Protocols
Detailed, step-by-step experimental protocols for the study of this compound are not available in the public domain. Based on the abstract of the 1978 study, a general experimental workflow can be inferred.
Inferred Experimental Workflow:
-
Animal Model: The study was conducted in vivo using rats.
-
Compound Administration: this compound was administered to the rats. The route of administration and dosage are not specified in the abstract.
-
Sample Collection: Blood samples were likely collected at various time points post-administration.
-
Biochemical Analysis: The concentration of uric acid in the blood samples was measured to determine the effect of this compound on uric acid levels.
-
Histological Analysis: The study also noted effects on kidney tubules, suggesting that histological examination of kidney tissue was likely performed.
Conclusion and Future Directions
This compound is a historical compound of interest due to its potent in vivo inhibition of uricase. The limited available information suggests a significant impact on uric acid metabolism. However, the lack of modern research on this compound means that its full biological effects, pharmacokinetic and pharmacodynamic profiles, and potential therapeutic applications remain unknown.
For researchers and drug development professionals, this compound may serve as a lead compound or a reference point in the study of uricase and xanthine oxidase inhibitors. Further research would be required to validate the initial findings from 1978, elucidate detailed mechanisms of action, and explore any potential for therapeutic development. This would involve de novo chemical synthesis, in vitro enzymatic assays, and comprehensive in vivo studies in various animal models.
References
Allantoxanamide and its Impact on Uric Acid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Allantoxanamide is a potent inhibitor of the enzyme uricase (urate oxidase), which plays a crucial role in the metabolic breakdown of uric acid. In most mammals, uricase converts uric acid to the more soluble and readily excretable compound, allantoin. The inhibition of this enzyme by this compound effectively blocks this degradation pathway, leading to an accumulation of uric acid in the bloodstream, a condition known as hyperuricemia. This makes this compound a valuable tool in preclinical research, particularly for inducing hyperuricemia in animal models to study the pathophysiology of conditions associated with elevated uric acid levels, such as gout and kidney disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its quantifiable effects on uric acid levels and renal function, and detailed experimental protocols for its use in research settings.
Mechanism of Action: Uricase Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the enzyme uricase. Uricase catalyzes the oxidation of uric acid to 5-hydroxyisourate, which is an unstable intermediate that subsequently undergoes non-enzymatic hydrolysis to form allantoin.
Biochemical Pathway of Uric Acid Degradation
The following diagram illustrates the biochemical pathway of uric acid degradation and the point of inhibition by this compound.
By inhibiting uricase, this compound effectively halts the conversion of uric acid to allantoin, leading to a rapid and significant increase in serum uric acid levels in animals that possess a functional uricase enzyme, such as rats.
Quantitative Effects on Uric Acid and Renal Function
In vivo studies using rat models have demonstrated the potent effects of this compound on serum uric acid and key indicators of renal function.
Table 1: Effect of this compound on Serum Uric Acid and Creatinine Levels in Rats
| Treatment Group | Mean Serum Uric Acid (mg/dL) ± SD | Mean Serum Creatinine (mg/dL) ± SD |
| Control | 1.9 ± 0.1 | 0.4 ± 0.1 |
| This compound (150 mg/kg) | 3.3 ± 1.4 | 1.9 ± 1.2 |
| Febuxostat (30 mg/kg) | 1.3 ± 0.2 | 0.7 ± 0.2 |
| This compound + Febuxostat | 1.2 ± 0.3 | 0.7 ± 0.2 |
Data from a study in Sprague-Dawley rats 24 hours post-treatment.[1]
The data clearly indicates that a single intraperitoneal injection of this compound leads to a significant increase in serum uric acid levels. Furthermore, this induced hyperuricemia is associated with a notable rise in serum creatinine, suggesting an acute impact on renal function.[1] Histological examination in some studies has revealed acute tubular toxicity and dilatation in animals treated with this compound.[1]
Experimental Protocols
The following section details a standard experimental protocol for inducing hyperuricemia in a rat model using this compound.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: Approximately 150 g
Materials
-
This compound
-
Vehicle (e.g., sterile saline or other appropriate solvent)
-
Febuxostat (for control group)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection and processing
Experimental Workflow
Dosing and Administration
-
This compound Group: A single intraperitoneal (IP) injection of this compound at a dose of 150 mg/kg.[1]
-
Control Group: A single IP injection of the vehicle.
-
Febuxostat Group: A single dose of Febuxostat at 30 mg/kg administered via oral gavage.[1] This group serves to compare the effects of uricase inhibition with xanthine oxidase inhibition.
-
Combination Group: Administration of both this compound and Febuxostat as described above.
Sample Collection and Analysis
Blood samples are collected 24 hours after treatment administration. Serum is separated by centrifugation and analyzed for uric acid and creatinine concentrations using standard biochemical assays.
Downstream Signaling Impacts of this compound-Induced Hyperuricemia
The hyperuricemia induced by this compound can trigger downstream signaling events. One identified pathway involves the suppression of 1-α hydroxylase, a key enzyme in vitamin D metabolism.
Proposed Signaling Pathway
Studies have shown that the elevated uric acid levels resulting from this compound treatment can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB, in turn, suppresses the expression of 1-α hydroxylase in proximal tubular cells of the kidney. This inhibition reduces the production of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol).
Conclusion
This compound is a powerful pharmacological tool for inducing hyperuricemia in preclinical models. Its well-defined mechanism of action, potent in vivo efficacy, and the availability of established experimental protocols make it an invaluable compound for researchers investigating the complex roles of uric acid in health and disease. The ability to reliably elevate serum uric acid allows for detailed studies into the pathophysiology of hyperuricemia-related conditions and the evaluation of novel therapeutic strategies. Further research into the broader downstream effects and potential toxicities of sustained uricase inhibition will continue to enhance our understanding of purine metabolism and its implications for human health.
References
Preliminary In Vivo Efficacy of Allantoxanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allantoxanamide, a heterocyclic compound, has been identified as a potent inhibitor of both uricase and xanthine oxidase, key enzymes in the purine metabolism pathway.[1] Preliminary in vivo studies have demonstrated its potential in modulating uric acid levels, suggesting its therapeutic utility in conditions associated with hyperuricemia. This technical guide provides a comprehensive overview of the initial preclinical investigations into the in vivo effects of this compound, detailing experimental protocols, summarizing available quantitative data, and illustrating the underlying biochemical pathways and experimental workflows.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a metabolic disorder implicated in the pathogenesis of gout, kidney stones, and potentially cardiovascular and renal diseases. The management of hyperuricemia often involves the inhibition of uric acid production or the enhancement of its excretion. This compound emerges as a molecule of interest due to its dual inhibitory action on uricase and xanthine oxidase, enzymes that play a pivotal role in the final stages of purine breakdown.[1] This document serves as a technical resource for researchers engaged in the preclinical evaluation of this compound and similar compounds.
Mechanism of Action: Dual Inhibition of Uric Acid Synthesis
This compound exerts its effects by targeting two critical enzymes in the purine catabolism pathway:
-
Xanthine Oxidase Inhibition: This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By inhibiting xanthine oxidase, this compound directly curtails the production of uric acid.
-
Uricase Inhibition: In most mammals, uricase further metabolizes uric acid to the more soluble allantoin. Inhibition of this enzyme is crucial for inducing hyperuricemia in animal models to study the effects of urate-lowering agents.[1]
This dual mechanism suggests a robust potential for this compound in modulating uric acid homeostasis.
In Vivo Studies: Quantitative Data Summary
Preliminary in vivo studies using a rat model have provided initial data on the efficacy of this compound in elevating serum uric acid levels, a prerequisite for studying its potential therapeutic effects in a hyperuricemic state.
Table 1: Effect of this compound on Serum Uric Acid Levels in Rats
| Treatment Group | Dose and Route | Duration | Mean Serum Uric Acid (mg/dL) ± SD |
| Control | Vehicle (intraperitoneal) | 24 hours | 1.9 ± 0.1 |
| This compound | 150 mg/kg (intraperitoneal) | 24 hours | 3.3 ± 1.4 |
Data sourced from a study on Sprague-Dawley rats.[2]
Detailed Experimental Protocols
The following section outlines a typical experimental protocol for evaluating the in vivo effects of this compound in a rodent model.
Animal Model
-
Species: Male Sprague-Dawley rats[2]
-
Weight: 150-200 g
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
Induction of Hyperuricemia (for therapeutic studies)
To evaluate the uric acid-lowering effects of a test compound, a hyperuricemic model is first established. This compound itself can be used to induce hyperuricemia due to its uricase inhibitory activity.
Experimental Groups
-
Control Group: Receives the vehicle used to dissolve this compound (e.g., saline or a suitable solvent) via the same route of administration.
-
This compound Group: Receives this compound at a specified dose (e.g., 150 mg/kg).
-
(Optional) Positive Control Group: Receives a known xanthine oxidase inhibitor like Allopurinol to serve as a benchmark.
Drug Administration
-
Route of Administration: Intraperitoneal injection is a common route for preclinical studies with this compound.
-
Dosage Preparation: this compound should be dissolved or suspended in a suitable vehicle. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 5 mL/kg).
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 24 hours post-administration) via appropriate methods (e.g., retro-orbital sinus or tail vein).
-
Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.
-
Uric Acid Measurement: Serum uric acid levels are quantified using a commercial uric acid assay kit according to the manufacturer's instructions.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and with a commitment to minimizing animal suffering.
Visualizing Pathways and Workflows
Signaling Pathway of Purine Metabolism and this compound's Intervention
The following diagram illustrates the purine metabolism pathway and highlights the points of inhibition by this compound.
Caption: this compound's dual inhibition of Xanthine Oxidase and Uricase.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: Workflow for an in vivo study of this compound in rats.
Discussion and Future Directions
The preliminary in vivo data, though limited, supports the proposed mechanism of action of this compound as a modulator of uric acid levels. The observed increase in serum uric acid following administration in rats validates its uricase inhibitory activity and establishes a functional animal model for further investigation.
Future preclinical studies should aim to:
-
Conduct dose-response studies to determine the optimal therapeutic dose.
-
Perform pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Evaluate the long-term efficacy and safety of this compound in chronic hyperuricemia models.
-
Investigate the potential for off-target effects and conduct comprehensive toxicity studies.
Conclusion
This compound presents a promising profile as a dual inhibitor of uricase and xanthine oxidase. The initial in vivo findings provide a solid foundation for its continued preclinical development. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the therapeutic potential of this compound for hyperuricemia and related disorders.
References
Methodological & Application
Application Notes and Protocols for Allantoxanamide-Induced Hyperuricemia in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is increasingly associated with hypertension, cardiovascular disease, and chronic kidney disease. To facilitate the study of this condition and the development of new therapeutic agents, reliable and reproducible animal models are essential. Allantoxanamide, a potent uricase inhibitor, provides an effective method for inducing hyperuricemia in rats, which, unlike humans, possess the enzyme uricase that breaks down uric acid. By inhibiting this enzyme, this compound elevates serum uric acid levels, mimicking the hyperuricemic state in humans.
These application notes provide a detailed protocol for inducing hyperuricemia in rats using this compound, along with expected quantitative data and an overview of the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data from a study utilizing this compound to induce hyperuricemia in male Sprague-Dawley rats. This data can be used as a reference for expected outcomes.
Table 1: Serum Biomarker Levels Following this compound Administration
| Group | Treatment | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | 1,25(OH)₂D / 25(OH)D Ratio |
| Control | Vehicle | 1.9 ± 0.1 | 0.4 ± 0.1 | Normal |
| This compound | 150 mg/kg intraperitoneally | 3.3 ± 1.4 | 1.9 ± 1.2 | Significantly Lower |
| Febuxostat | 30 mg/kg by gavage | 1.3 ± 0.2 | 0.7 ± 0.2 | Normal |
| This compound + Febuxostat | 150 mg/kg this compound + 30 mg/kg febuxostat | 1.2 ± 0.3 | 0.7 ± 0.2 | Normal |
Data is presented as mean ± standard deviation.[1]
Table 2: Additional Serum Parameters
| Group | Treatment | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) |
| Control | Vehicle | 8.4 ± 0.9 | 5.9 ± 1.5 |
| This compound | 150 mg/kg intraperitoneally | 9.2 ± 1.2 | 8.5 ± 2.6 |
| Febuxostat | 30 mg/kg by gavage | 10.0 ± 1.4 | 6.3 ± 1.7 |
| This compound + Febuxostat | 150 mg/kg this compound + 30 mg/kg febuxostat | 9.5 ± 0.9 | 5.8 ± 0.3 |
Data is presented as mean ± standard deviation.[1]
Experimental Protocols
This section provides a detailed methodology for inducing hyperuricemia in rats using this compound.
Materials and Animals
-
Animals: Male Sprague-Dawley rats (150 g)[1]
-
Reagents:
-
This compound
-
Vehicle (e.g., sterile saline or appropriate solvent for this compound)
-
Anesthetic agent (e.g., isoflurane)
-
-
Equipment:
-
Animal scale
-
Syringes and needles for intraperitoneal injection
-
Blood collection tubes
-
Centrifuge
-
Assay kits for serum uric acid, creatinine, and other relevant biomarkers
-
Experimental Procedure
-
Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping: Randomly assign rats to different experimental groups (e.g., Control, this compound, etc.).
-
This compound Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for administering the desired dose.
-
Administration:
-
Weigh each rat to determine the precise volume of the this compound solution to be administered.
-
Administer this compound at a dose of 150 mg/kg body weight via intraperitoneal injection.[1]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring: Observe the animals for any signs of distress or adverse reactions following the injection.
-
Blood Sample Collection:
-
At 24 hours post-administration, anesthetize the rats.[1]
-
Collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital sinus).
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature.
-
Centrifuge the blood samples to separate the serum.
-
-
Biochemical Analysis:
-
Analyze the serum samples for uric acid, creatinine, and other biomarkers of interest using commercially available assay kits, following the manufacturer's instructions.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways in this compound-Induced Hyperuricemia
Elevated uric acid levels resulting from this compound administration can trigger several intracellular signaling pathways, leading to inflammation and cellular stress.
Caption: Key signaling pathways activated by elevated uric acid.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the this compound-induced hyperuricemia protocol in rats.
Caption: Experimental workflow for the hyperuricemia rat model.
Mechanism of Uricase Inhibition and Purine Metabolism
This diagram illustrates the mechanism by which this compound induces hyperuricemia by inhibiting uricase, the enzyme responsible for uric acid breakdown in rats.
Caption: Inhibition of uric acid breakdown by this compound.
References
Application Notes and Protocols for Allantoxanamide in Mouse Models of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of allantoxanamide in establishing mouse models of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. This model is essential for studying the pathophysiology of hyperuricemia-related diseases such as gout and for the preclinical evaluation of novel therapeutic agents.
Introduction
Hyperuricemia is a metabolic disorder that can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in inflammatory arthritis (gout), kidney stones, and chronic kidney disease. Mouse models are critical tools for investigating the mechanisms of this disease and for testing the efficacy of new treatments. This compound, a potent uricase inhibitor, is utilized to induce hyperuricemia in rodents. Uricase is an enzyme present in most mammals, but absent in humans, that breaks down uric acid into the more soluble allantoin. By inhibiting this enzyme, this compound allows for the accumulation of uric acid in the bloodstream of mice, mimicking the hyperuricemic state in humans.
Quantitative Data Summary
The following table summarizes the dosage and effects of this compound and the commonly used alternative, potassium oxonate, in rodent models of hyperuricemia.
| Compound | Animal Model | Dosage | Route of Administration | Resulting Serum Uric Acid Level | Reference |
| This compound | Rat | 100-200 mg/kg | Intraperitoneal (i.p.) | 3.3 ± 1.4 mg/dL (after 24 hours) | [1] |
| Potassium Oxonate | Mouse | 200 mg/kg/day | Intraperitoneal (i.p.) | > 300 µmol/L (~5 mg/dL) | [2] |
| Potassium Oxonate | Mouse | 300 mg/kg | Intraperitoneal (i.p.) | Significantly elevated | [3] |
Experimental Protocols
Protocol 1: Induction of Acute Hyperuricemia using this compound
This protocol is based on studies using this compound in rats and can be adapted for mice.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for solubilizing this compound (e.g., 0.5% carboxymethylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Animal handling and injection equipment
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle. For a dosage of 100-200 mg/kg, a common concentration to prepare is 10-20 mg/mL to ensure an appropriate injection volume (e.g., 100-200 µL for a 20g mouse).
-
Induction of Hyperuricemia:
-
Administer a single dose of this compound (100-200 mg/kg) via intraperitoneal injection.
-
A control group should receive an equivalent volume of the vehicle.
-
-
Blood Sample Collection:
-
At 24 hours post-injection, collect blood samples from the mice. The retro-orbital sinus or tail vein are common collection sites.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Measurement of Serum Uric Acid:
-
Analyze the serum samples for uric acid concentration using a commercially available uric acid assay kit, following the manufacturer's instructions.
-
Protocol 2: Induction of Chronic Hyperuricemia using a Uricase Inhibitor and Purine Precursor
This is a widely used protocol to establish a more stable and pronounced hyperuricemia model, often employing potassium oxonate. This approach can be adapted for use with this compound.
Materials:
-
Uricase inhibitor (Potassium Oxonate or this compound)
-
Purine precursor (Hypoxanthine or Adenine)
-
Sterile saline solution (0.9% NaCl) or appropriate vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Gavage needles
-
Animal handling and injection equipment
-
Blood collection and processing supplies
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a solution or suspension of the uricase inhibitor (e.g., Potassium Oxonate at 20 mg/mL for a 200 mg/kg dose).
-
Prepare a solution or suspension of the purine precursor (e.g., Hypoxanthine at 50 mg/mL for a 500 mg/kg dose).
-
-
Induction of Hyperuricemia:
-
Administer the uricase inhibitor (e.g., 200 mg/kg potassium oxonate) via intraperitoneal injection daily.
-
Concurrently, administer the purine precursor (e.g., 500 mg/kg hypoxanthine) via oral gavage daily.[2]
-
Treatment duration can range from 7 to 21 days depending on the desired severity of hyperuricemia and associated pathologies.[4]
-
A control group should receive the respective vehicles.
-
-
Monitoring and Sample Collection:
-
Monitor the animals' health and body weight regularly.
-
Collect blood samples periodically (e.g., weekly) and at the end of the study to measure serum uric acid levels.
-
At the end of the experimental period, tissues such as the kidneys can be harvested for histological or molecular analysis.
-
Visualizations
Signaling Pathway
Caption: Uric acid uptake triggers intracellular signaling leading to an inflammatory response.
Experimental Workflow
Caption: A typical experimental workflow for inducing and analyzing hyperuricemia in mice.
References
- 1. Uric acid suppresses 1 alpha hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Allantoxanamide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Allantoxanamide, a potent uricase inhibitor, in animal studies, with a focus on intraperitoneal (IP) administration. The provided protocols are based on published research and are intended to serve as a guide for designing and executing preclinical studies involving this compound.
Introduction to this compound
This compound is an analog of oxonic acid and functions as a potent inhibitor of the enzyme uricase (urate oxidase).[1] In most mammals, uricase catalyzes the oxidation of uric acid to the more soluble compound allantoin.[2][3] By inhibiting this enzyme, this compound effectively raises serum uric acid levels, making it a valuable tool for inducing hyperuricemia in animal models.[4] This induced hyperuricemia allows for the investigation of the pathological effects of high uric acid levels and the evaluation of potential therapeutic agents for conditions such as gout and hyperuricemic nephropathy.
Quantitative Data from Animal Studies
The following tables summarize quantitative data from a key study utilizing intraperitoneal injection of this compound in rats to induce acute hyperuricemia.
Table 1: Animal Model and Dosing Regimen
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats | [4] |
| Weight | 150 g | |
| Drug | This compound | |
| Route of Administration | Intraperitoneal (IP) injection | |
| Dosage | 150 mg/kg | |
| Vehicle | Not specified | - |
| Duration | Acute (24 hours) |
Table 2: Key Pharmacodynamic Effects (24 hours post-injection)
| Parameter | Control Group | This compound Group (150 mg/kg IP) | Reference |
| Serum Uric Acid (mg/dL) | 1.9 ± 0.1 | 3.3 ± 1.4 | |
| Serum Creatinine (mg/dL) | Not specified | Increased | |
| 1-α Hydroxylase Activity | Baseline | Significantly inhibited | |
| 1-α Hydroxylase Protein Expression | Baseline | Significantly reduced |
Experimental Protocols
This section provides a detailed methodology for the intraperitoneal injection of this compound in a rat model to induce acute hyperuricemia, based on the study by Sanchez-Lozada et al. (2012).
Materials
-
This compound powder
-
Sterile vehicle for dissolution (e.g., 0.9% sterile saline, phosphate-buffered saline)
-
Male Sprague-Dawley rats (150 g)
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
-
Blood collection supplies (e.g., microcentrifuge tubes, cardiac puncture needles/syringes)
-
Anesthesia (e.g., isoflurane, urethane)
Preparation of this compound Solution
-
Calculate the required amount of this compound: Based on the desired dose (150 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Dissolve this compound: Prepare a stock solution of this compound in a sterile vehicle. The concentration should be calculated to allow for an appropriate injection volume (typically 5-10 mL/kg for rats). Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.
-
Sterilization: If the vehicle is not pre-sterilized, the final solution should be filter-sterilized using a 0.22 µm syringe filter.
Intraperitoneal Injection Procedure
-
Animal Handling and Restraint: Acclimatize the rats to the laboratory environment. Handle the animals gently to minimize stress. For the injection, restrain the rat manually by securing the head and shoulders with one hand, and the base of the tail with the other.
-
Injection Site: The preferred site for IP injection in rats is the lower right abdominal quadrant. This location helps to avoid injury to the cecum, bladder, and other internal organs.
-
Procedure:
-
Weigh the animal accurately to determine the correct volume of the this compound solution to be injected.
-
Disinfect the injection site with 70% ethanol.
-
Tilt the animal's head downwards at a slight angle (approximately 30 degrees) to allow the abdominal organs to shift cranially.
-
Insert a 25-27 gauge needle at a 15-20 degree angle into the lower right abdominal quadrant.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ (the appearance of blood, urine, or intestinal contents in the syringe hub indicates improper placement).
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Post-Injection Monitoring and Sample Collection
-
Observation: Observe the animals for any adverse reactions following the injection.
-
Blood Collection: At the designated time point (e.g., 24 hours), collect blood samples for analysis. Anesthesia is required for terminal procedures like cardiac puncture. For survival studies, blood can be collected from the tail vein or saphenous vein.
-
Tissue Collection: Following euthanasia, kidneys and other relevant tissues can be harvested for further analysis (e.g., protein expression, histology).
Visualizations
Experimental Workflow
Caption: Workflow for inducing acute hyperuricemia in rats using intraperitoneal this compound.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound leading to reduced active Vitamin D.
References
- 1. This compound: a potent new uricase inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of uricase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of drugs for hyperuricemia. Mechanisms, kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uric acid suppresses 1 alpha hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Stable Hyperuricemic Animal Model with Allantoxanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is increasingly associated with hypertension, chronic kidney disease, and cardiovascular conditions. The development of reliable animal models of hyperuricemia is crucial for understanding its pathophysiology and for the preclinical assessment of new therapeutic agents. Most mammals, unlike humans, possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin. Therefore, to create a hyperuricemic model in these animals, it is necessary to inhibit uricase activity.
Allantoxanamide, a potent uricase inhibitor, serves as an effective agent for inducing hyperuricemia in animal models, particularly in rats.[1] By blocking the action of uricase, this compound allows uric acid levels to accumulate, mimicking the hyperuricemic state in humans. These application notes provide detailed protocols and data for establishing a stable hyperuricemic rat model using this compound, offering a valuable tool for research and drug development. While this compound is a potent uricase inhibitor, the closely related compound, potassium oxonate, is more extensively documented in the literature for inducing hyperuricemia.[2][3] Where specific data for this compound is limited, information from potassium oxonate-induced models is provided as a reference.
Data Presentation
The following tables summarize the expected quantitative data from a hyperuricemic rat model induced by a uricase inhibitor like this compound. The values are presented as mean ± standard deviation (SD) and are compiled from studies using potent uricase inhibitors.
Table 1: Expected Serum Uric Acid (SUA) Levels in Different Experimental Groups
| Group | Treatment | Expected SUA (mg/dL) |
| Normal Control | Vehicle (e.g., 0.5% CMC-Na solution) | 1.0 - 2.0 |
| Hyperuricemia Model | This compound or Potassium Oxonate (e.g., 250 mg/kg) | 3.0 - 5.0[2] |
| Positive Control | Uricase Inhibitor + Allopurinol (e.g., 5 mg/kg) | 1.5 - 2.5[2] |
Note: These values are indicative and may vary depending on the specific rat strain, age, diet, and experimental conditions.
Table 2: Example Dosages and Administration Routes for Inducing Hyperuricemia
| Compound | Animal Model | Dosage | Administration Route | Frequency | Duration |
| This compound | Rat | 100-200 mg/kg | Intraperitoneal (i.p.) | Once daily | Acute studies |
| Potassium Oxonate | Rat | 250 mg/kg | Oral gavage or i.p. | Once daily | 7-14 days for stable model |
| Potassium Oxonate | Rat | 500 mg/kg | Subcutaneous (s.c.) | Once daily | Variable |
| Adenine (co-administered) | Rat | 100 mg/kg | Oral gavage | Once daily | To induce renal injury |
| Fructose (co-administered) | Rat | 20% in drinking water | Ad libitum | Continuous | To model metabolic syndrome |
Experimental Protocols
Protocol 1: Induction of a Stable Hyperuricemic Rat Model
This protocol details the steps to establish a stable hyperuricemic state in rats using a uricase inhibitor.
Materials:
-
This compound or Potassium Oxonate
-
Vehicle (e.g., 0.5% carboxymethyl cellulose-sodium (CMC-Na) solution or distilled water)
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old, 180-220 g)
-
Gavage needles or syringes for i.p. injection
-
Standard laboratory animal diet and housing
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory environment for at least one week before the experiment, with free access to standard chow and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Normal Control Group
-
Hyperuricemia Model Group
-
Positive Control Group (e.g., Allopurinol treatment)
-
-
Preparation of Reagents:
-
Prepare a suspension of the uricase inhibitor (this compound or Potassium Oxonate) in the vehicle at the desired concentration (e.g., 250 mg/kg).
-
Prepare the vehicle solution for the Normal Control group.
-
If using a positive control like Allopurinol, prepare it in a suitable vehicle.
-
-
Induction of Hyperuricemia:
-
Administer the uricase inhibitor suspension to the Hyperuricemia Model and Positive Control groups once daily for 7 to 14 consecutive days via oral gavage or intraperitoneal injection.
-
Administer an equivalent volume of the vehicle to the Normal Control group following the same schedule.
-
-
Therapeutic Intervention (Positive Control):
-
For the Positive Control group, administer the therapeutic agent (e.g., Allopurinol) one hour after the administration of the uricase inhibitor.
-
-
Monitoring:
-
Monitor the body weight, food, and water intake of the animals daily.
-
-
Sample Collection and Analysis:
-
On the day following the final treatment, collect blood samples from the retro-orbital sinus or tail vein under light anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.
-
Protocol 2: Acute Hyperuricemia Model for Rapid Screening
This protocol is suitable for acute studies or for the rapid screening of potential anti-hyperuricemic compounds.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Induction of Hyperuricemia:
-
Administer a single dose of this compound (100-200 mg/kg, i.p.) or Potassium Oxonate (250 mg/kg, i.p.) to the test animals.
-
-
Sample Collection:
-
Collect blood samples at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the time-course of hyperuricemia. The peak uric acid level is often observed around 2 hours after administration of a uricase inhibitor.
-
Visualizations
Mechanism of Uricase Inhibition and Hyperuricemia
The following diagram illustrates how this compound induces hyperuricemia.
Caption: Mechanism of this compound-induced hyperuricemia.
Experimental Workflow for the Hyperuricemia Model
The flowchart below outlines the step-by-step process for the hyperuricemia rat model experiment.
Caption: Experimental workflow for the hyperuricemia rat model.
Signaling Pathways in Hyperuricemia-Induced Pathology
Elevated uric acid levels can trigger several intracellular signaling pathways leading to inflammation and tissue damage.
Caption: Key signaling pathways activated by hyperuricemia.
References
Application Notes and Protocols: Investigating Hyperuricemia Using Allantoxanamide and Hypoxanthine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of allantoxanamide in combination with hypoxanthine for inducing hyperuricemia in animal models, a critical step in the research and development of novel therapeutics for this condition. The protocols outlined below are intended for research purposes only.
Introduction to Hyperuricemia
Hyperuricemia is a metabolic disorder characterized by elevated levels of uric acid in the blood. It is a primary precursor to gout, a painful inflammatory arthritis, and is associated with other health issues, including kidney stones and cardiovascular disease. Uric acid is the final product of purine metabolism in humans.[1][2] The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3]
While humans lack the enzyme uricase (urate oxidase), which breaks down uric acid into the more soluble allantoin, many other mammals possess it.[4] This difference presents a challenge for studying hyperuricemia in common animal models like rodents. To overcome this, researchers use uricase inhibitors, such as this compound or potassium oxonate, to mimic the human condition of impaired uric acid degradation. In conjunction with a uricase inhibitor, a purine precursor like hypoxanthine is administered to increase the substrate for uric acid production, thereby inducing a state of hyperuricemia for study.
It is critical to understand that the combination of this compound and hypoxanthine is a tool for inducing a disease model and is not a therapeutic combination . This model is then used to test the efficacy of potential therapeutic agents, such as xanthine oxidase inhibitors.
Signaling Pathway: Purine Metabolism and Uric Acid Formation
The diagram below illustrates the key steps in the catabolism of purines, leading to the formation of uric acid, and highlights the role of xanthine oxidase.
Application Note 1: Induction of Hyperuricemia in a Rodent Model
This section details the protocol for establishing a hyperuricemic animal model, a foundational step for in vivo testing of potential anti-hyperuricemic drugs. The combination of a uricase inhibitor and a purine precursor is a widely used method.
Experimental Workflow for Hyperuricemia Induction
Protocol: Hyperuricemia Induction in Mice
This protocol is a general guideline and may require optimization based on the specific animal strain and research objectives. A commonly used combination is potassium oxonate (a uricase inhibitor) and hypoxanthine.
Materials:
-
Male Kunming mice (or other appropriate strain), 8-10 weeks old
-
Potassium oxonate (PO)
-
Hypoxanthine (HX)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium solution)
-
Test compound (e.g., Allopurinol as a positive control)
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping: Randomly divide mice into groups (n=8-10 per group), for example:
-
Normal Control Group
-
Hyperuricemia Model Group (PO + HX)
-
Positive Control Group (PO + HX + Allopurinol)
-
Test Compound Group(s) (PO + HX + Test Compound)
-
-
Induction:
-
Prepare a suspension of potassium oxonate in the vehicle (e.g., 30 mg/mL).
-
Prepare a suspension of hypoxanthine in the vehicle (e.g., 30 mg/mL).
-
For 7 consecutive days:
-
Administer potassium oxonate (e.g., 300 mg/kg) via intraperitoneal injection.
-
One hour later, administer hypoxanthine (e.g., 300 mg/kg) via oral gavage.
-
The Normal Control group should receive equivalent volumes of the vehicle.
-
-
-
Treatment:
-
Administer the test compound or positive control (e.g., Allopurinol, 5-10 mg/kg) orally one hour after hypoxanthine administration on each day of the induction period. The model group receives the vehicle.
-
-
Sample Collection:
-
On the final day, collect blood samples from the retro-orbital plexus or tail vein 1-2 hours after the final administration.
-
Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Store serum at -80°C until analysis.
-
-
Euthanasia and Tissue Collection: Following blood collection, euthanize the animals according to approved ethical protocols. Tissues such as the liver and kidneys can be harvested for further analysis (e.g., histology, enzyme activity assays).
Application Note 2: In Vitro Xanthine Oxidase Inhibition Assay
This assay is a fundamental in vitro method for screening compounds that can inhibit xanthine oxidase, a key therapeutic target for hyperuricemia. The assay measures the production of uric acid from the substrate xanthine spectrophotometrically.
Workflow for Xanthine Oxidase Inhibition Assay
Protocol: Spectrophotometric XO Inhibition Assay
This protocol is adapted from standard procedures for determining XO inhibitory activity.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (e.g., 70-120 mM, pH 7.5)
-
Test compounds
-
Allopurinol (positive control)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 70 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Solution (Substrate): Dissolve xanthine in the phosphate buffer to a final concentration of 150 µM. Gentle warming may be necessary.
-
Xanthine Oxidase Solution (Enzyme): Prepare a solution of xanthine oxidase in ice-cold phosphate buffer to a final concentration of 0.01-0.1 units/mL. Prepare this solution fresh before use.
-
Test Solutions: Dissolve test compounds and allopurinol in DMSO to create high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme interference.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the following in order:
-
35 µL of 70 mM Phosphate Buffer (pH 7.5)
-
50 µL of the test compound solution (or vehicle for control)
-
30 µL of Xanthine Oxidase enzyme solution
-
-
Blank: Prepare a blank by adding the enzyme solution after the reaction has been stopped, or by using buffer instead of the enzyme solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 60-150 µL of the xanthine substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes. The rate of uric acid formation is linear during the initial phase.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where V_inhibitor is the rate with the test compound and V_control is the rate with the vehicle.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Application Note 3: Quantification of Serum Uric Acid
Accurate measurement of serum uric acid is essential for confirming the successful induction of hyperuricemia in animal models and for evaluating the efficacy of test compounds. The uricase method is a common and specific enzymatic assay.
Protocol: Uricase-Based Serum Uric Acid Assay
This protocol is based on commercially available uric acid assay kits which utilize a colorimetric reaction.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂). The H₂O₂ produced then reacts with a chromogenic probe in the presence of peroxidase to generate a colored product. The absorbance of this product is proportional to the uric acid concentration.
Materials:
-
Commercial uric acid assay kit (containing uricase, peroxidase, chromogenic probe, and buffer)
-
Serum samples (from animal studies or clinical research)
-
Uric acid standard (provided in the kit)
-
96-well clear microplate
-
Microplate reader capable of reading absorbance at the specified wavelength (e.g., 505 nm or 520 nm)
-
Micropipettes
Procedure:
-
Preparation:
-
Prepare the working reagent by mixing the components of the assay kit according to the manufacturer's instructions.
-
Prepare a standard curve by making serial dilutions of the uric acid standard.
-
Allow serum samples to thaw to room temperature if previously frozen. Centrifuge briefly to remove any particulates.
-
-
Assay Procedure (in a 96-well plate):
-
Pipette 25 µL of each standard, serum sample, and a blank (water or buffer) into separate wells.
-
Add 1000 µL (or the volume specified by the kit) of the working reagent to each well.
-
Mix gently.
-
-
Incubation: Incubate the plate for 5-10 minutes at 37°C, or as specified by the kit protocol.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 520 nm) using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the uric acid concentration in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
Quantitative data from the experiments described above should be organized into clear, structured tables for comparison and analysis.
Table 1: Effect of a Test Compound on Serum Biomarkers in a Mouse Model of Hyperuricemia
| Group | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (mmol/L) |
| Normal Control | 85 ± 12 | 40 ± 5 | 7.5 ± 1.1 |
| Hyperuricemia Model | 295 ± 35 | 75 ± 9 | 15.2 ± 2.5 |
| Positive Control (Allopurinol 5 mg/kg) | 150 ± 20# | 52 ± 7# | 9.8 ± 1.8# |
| Test Compound (X mg/kg) | (Insert Mean ± SD) | (Insert Mean ± SD) | (Insert Mean ± SD) |
| Data are presented as Mean ± SD. p < 0.05 vs. Normal Control. #p < 0.05 vs. Hyperuricemia Model. |
Note: The values in Table 1 are representative examples and will vary based on the specific model and compounds used. A study found that inducing hyperuricemia in mice with potassium oxonate and hypoxanthine significantly increased serum uric acid from approximately 77 µmol/L to 118 µmol/L. Another study achieved levels up to 300 µmol/L with a combination of 200 mg/kg PO and 500 mg/kg Hx.
Table 2: In Vitro Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (µM) |
| Allopurinol | ~7.2 |
| Febuxostat | ~0.02 (literature value) |
| Hydroxyakalone | 4.6 |
| Test Compound A | (Insert IC50 Value) |
| Test Compound B | (Insert IC50 Value) |
Note: IC50 values represent the concentration of a compound required to achieve 50% inhibition of enzyme activity.
References
Application Notes and Protocols for Measuring Serum Uric Acid in Allantoxanamide-Treated Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hyperuricemia, an excess of uric acid in the blood, is a key factor in the pathogenesis of gout and is associated with kidney disease and cardiovascular conditions.[1][2] Unlike humans and higher primates who lack the enzyme uricase, most mammals, including rodents, possess it.[3][4][5] Uricase metabolizes uric acid into the more soluble and readily excretable compound, allantoin. This enzymatic action results in significantly lower baseline serum uric acid levels in rodents compared to humans, making them challenging models for studying hyperuricemia.
To overcome this, uricase inhibitors are used to create robust animal models of hyperuricemia. Allantoxanamide is a potent, irreversible inhibitor of uricase that effectively raises serum uric acid levels in animals, thereby mimicking the human condition. These application notes provide detailed protocols for inducing hyperuricemia in animal models using this compound and for the subsequent quantification of serum uric acid.
Mechanism of Action: this compound-Induced Hyperuricemia
In the final steps of purine metabolism, xanthine oxidase converts hypoxanthine and xanthine into uric acid. In most non-primate mammals, uricase then oxidizes uric acid to 5-hydroxyisourate, which is subsequently converted to allantoin. This compound specifically inhibits the action of uricase, causing uric acid to accumulate in the bloodstream and leading to hyperuricemia.
Experimental Protocols
Protocol 1: Induction of Acute Hyperuricemia in Rats
This protocol is based on established methods for inducing acute hyperuricemia using this compound.
A. Materials:
-
Sprague Dawley rats (or other appropriate rodent model)
-
This compound
-
Vehicle (e.g., 0.9% saline, potentially with slight warming to aid dissolution)
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal balance
-
Appropriate animal housing and handling equipment
B. Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to a control group and an this compound-treated group.
-
Dosing Preparation: Prepare a fresh solution of this compound in the chosen vehicle. A common dose is 100-200 mg/kg body weight. Ensure the solution is homogenous.
-
Administration:
-
Weigh each animal accurately on the day of the experiment.
-
Administer the calculated dose of this compound via intraperitoneal (IP) injection to the treatment group.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Sample Collection Timing: Collect blood samples 24 hours post-administration for the assessment of acute hyperuricemia.
Protocol 2: Serum Collection and Preparation
A. Materials:
-
Blood collection tubes (serum separator tubes recommended)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Centrifuge
B. Procedure:
-
Blood Collection: Under appropriate anesthesia, collect whole blood via a suitable method (e.g., cardiac puncture for terminal studies, or tail/saphenous vein for survival studies).
-
Clotting: Allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge the blood collection tubes at 2,000 x g for 15 minutes at 4°C.
-
Serum Isolation: Carefully aspirate the supernatant (serum) and transfer it to a clean microcentrifuge tube.
-
Storage: Store serum samples at -80°C until analysis to ensure stability.
Protocol 3: Uric Acid Quantification - Colorimetric Assay
This method is based on a common enzymatic reaction and is suitable for high-throughput screening. Commercial kits are widely available.
A. Principle: Uricase oxidizes uric acid to produce allantoin and hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate (like 4-aminoantipyrine) to form a colored product. The absorbance of this product, typically measured between 500-550 nm, is directly proportional to the uric acid concentration.
B. Procedure (General guideline for a 96-well plate format):
-
Standard Curve Preparation: Prepare a series of uric acid standards by serially diluting a stock solution (e.g., 1 mM) to concentrations ranging from approximately 15 to 500 µM. Include a blank (assay buffer only).
-
Sample Preparation: Thaw serum samples on ice. If necessary, dilute samples with assay buffer to ensure the concentration falls within the range of the standard curve.
-
Reaction Setup:
-
Pipette 10 µL of each standard, sample, and blank into separate wells of a 96-well plate.
-
Prepare a working reagent by mixing the assay buffer, substrate, and enzyme mix according to the kit manufacturer's instructions.
-
Add 90-100 µL of the working reagent to each well.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Subtract the blank absorbance from all readings. Plot the standard curve (Absorbance vs. Uric Acid Concentration) and determine the concentration of the unknown samples. Adjust for any dilution factors.
Protocol 4: Uric Acid Quantification - UPLC-UV Method
This method provides high sensitivity and specificity, separating uric acid from other serum components.
A. Materials:
-
UPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Phosphate buffer or other suitable aqueous mobile phase
-
Uric acid standard
-
Reagents for protein precipitation (e.g., phosphotungstic acid or cold methanol)
B. Procedure:
-
Standard Preparation: Prepare a stock solution of uric acid in the mobile phase and create a series of standards for a calibration curve.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 200 µL of cold methanol (or other precipitating agent).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Chromatography:
-
Mobile Phase: An isocratic or gradient elution using a mixture of buffer and acetonitrile.
-
Column: C18 reversed-phase column.
-
Flow Rate: As per column specifications (e.g., 0.3-0.5 mL/min).
-
Detection: UV detector set to ~290 nm.
-
Injection Volume: 5-10 µL.
-
-
Analysis:
-
Inject standards and samples onto the UPLC system.
-
Identify the uric acid peak based on the retention time of the standard.
-
Quantify the peak area and calculate the concentration in the samples using the calibration curve.
-
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between experimental groups.
Table 1: Example Serum Uric Acid Levels in Rats 24 Hours Post-Treatment
This table summarizes representative data adapted from a study using this compound in Sprague Dawley rats.
| Treatment Group | N | Serum Uric Acid (mg/dL) |
| Control (Vehicle) | 5 | 1.9 ± 0.1 |
| This compound (100-200 mg/kg) | 8 | 3.3 ± 1.4 |
| Febuxostat | 5 | 1.3 ± 0.2 |
| This compound + Febuxostat | 7 | 1.2 ± 0.3 |
| Data are presented as mean ± standard error of the mean (SEM). | ||
| Febuxostat is a xanthine oxidase inhibitor used here for comparative purposes. |
Interpretation: The data clearly demonstrate that treatment with this compound significantly elevates serum uric acid levels compared to the control group. This induced hyperuricemia can be prevented by co-administration of a xanthine oxidase inhibitor like febuxostat, which blocks the production of uric acid upstream of uricase action. This model is therefore suitable for preclinical evaluation of urate-lowering therapies.
References
- 1. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raising serum uric acid with a uricase inhibitor worsens PKD in rat and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for HPLC Analysis of Purines in Allantoxanamide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoxanamide is a potent inhibitor of the enzyme uricase (urate oxidase). Uricase is a key enzyme in the purine catabolism pathway in most mammals, responsible for the oxidation of uric acid to the more soluble and readily excretable allantoin.[1] Humans and some other primates lack a functional uricase gene, leading to higher baseline levels of uric acid.[2] Inhibition of uricase in organisms that possess this enzyme, such as rodents, provides a valuable in vivo model to study the effects of hyperuricemia, a condition associated with gout and other metabolic diseases.[3]
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of purine compounds in biological samples.[4] In the context of this compound research, HPLC is an indispensable tool to monitor the modulation of purine metabolism, specifically the accumulation of uric acid and the depletion of its metabolite, allantoin. This allows researchers to assess the efficacy of this compound and to study the downstream effects of elevated uric acid levels.
These application notes provide detailed protocols for the preparation of biological samples and subsequent analysis of purines by HPLC, tailored for researchers investigating the effects of this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from HPLC analysis in a study involving a uricase inhibitor. The data illustrates the expected changes in purine concentrations in serum following the administration of a uricase inhibitor. In this example, potassium oxonate, another commonly used uricase inhibitor, was used to induce hyperuricemia in a rat model.[5] The results are indicative of the effects that would be observed with this compound.
Table 1: Serum Uric Acid Levels in a Uricase Inhibitor-Treated Rat Model
| Group | Treatment | Expected Serum Uric Acid (mg/dL) |
| Normal Control | Vehicle (e.g., distilled water, saline) | 1.0 - 2.0 |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (5 mg/kg) | 1.5 - 2.5 |
Note: These values are illustrative and may vary based on the specific animal strain, age, and experimental conditions.
Table 2: HPLC Method Validation Parameters for Purine Analysis
| Parameter | Uric Acid | Hypoxanthine | Xanthine |
| Linearity Range (µg/mL) | 0.05 - 30 | 0.5 - 150 | 0.5 - 150 |
| Correlation Coefficient (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.01 | 0.1 | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.033 | 0.3 | 0.3 |
| Recovery (%) | 98.75 - 101.20 | 93 - 101 | 93 - 101 |
| Intra-day Precision (CV %) | < 3 | < 3.4 | < 7 |
| Inter-day Precision (CV %) | < 5 | < 5 | < 7 |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol is designed for the extraction of purines from cultured cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3 M
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture plate.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Protein Precipitation:
-
Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization and Filtration:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Add 3 M K₂CO₃ dropwise while vortexing until the pH reaches between 6.0 and 7.0 (check with pH paper).
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage:
-
The samples are now ready for HPLC analysis. If not analyzed immediately, store at -80°C.
-
Protocol 2: Sample Preparation from Plasma/Serum
This protocol is suitable for the extraction of purines from plasma or serum samples of animals treated with this compound.
Materials:
-
Microcentrifuge tubes
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3 M
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 100 µL of ice-cold 0.4 M PCA.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization and Filtration:
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the sample by adding 3 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Storage:
-
Store the prepared samples at -80°C until HPLC analysis.
-
Protocol 3: HPLC Analysis of Purines
This protocol outlines a general reverse-phase HPLC method for the separation and quantification of purines.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: 0.02 M potassium phosphate buffer (pH 4.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10-20 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of uric acid, xanthine, hypoxanthine, and allantoin in the mobile phase.
-
Sample Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for each purine. Construct a standard curve by plotting the peak area versus the concentration for each standard. Use the standard curve to determine the concentration of each purine in the unknown samples.
Mandatory Visualization
Caption: Purine Catabolism and the Action of this compound.
Caption: Experimental Workflow for HPLC Analysis of Purines.
References
- 1. Lipidomics coupled with pathway analysis characterizes serum metabolic changes in response to potassium oxonate induced hyperuricemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Allantoxanamide for Developing Models of Gout and Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoxanamide, a potent uricase inhibitor, serves as a critical tool in biomedical research for inducing hyperuricemia in animal models.[1] By blocking the enzymatic conversion of uric acid to the more soluble allantoin, this compound effectively elevates serum uric acid (SUA) levels in animals such as rats and mice, which, unlike humans, possess a functional uricase enzyme. This induced hyperuricemia provides a robust and reproducible platform for studying the pathophysiology of gout and nephropathy, as well as for the preclinical evaluation of novel therapeutic agents. These application notes provide detailed protocols for establishing this compound-induced models of gout and nephropathy, guidance on data interpretation, and visualization of the key signaling pathways involved. While much of the literature uses the functionally similar uricase inhibitor potassium oxonate, this compound can be used interchangeably in these models to achieve hyperuricemia.
Data Presentation
The following tables summarize typical quantitative data expected from experimental models of hyperuricemia, gout, and nephropathy induced by uricase inhibitors like this compound.
Table 1: Serum Biomarkers in this compound-Induced Hyperuricemia and Nephropathy
| Group | Treatment | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Normal Control | Vehicle | 1.0 - 2.0 | 0.4 - 0.6 | 15 - 25 |
| Hyperuricemia Model | This compound (or Potassium Oxonate) | 3.0 - 5.0+ | 0.6 - 1.0 | 25 - 40 |
| Positive Control | This compound + Allopurinol | 1.5 - 2.5 | 0.5 - 0.7 | 20 - 30 |
Note: Values are presented as typical ranges and may vary based on the specific animal strain, age, dosage, and experimental conditions.
Table 2: Inflammatory Markers in this compound/MSU-Induced Gouty Arthritis
| Group | Treatment | Joint Swelling (mm) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Normal Control | Vehicle + Saline Injection | Baseline | < 10 | < 20 |
| Gout Model | This compound + MSU Injection | 2.0 - 4.0 increase | 100 - 200+ | 50 - 150+ |
| Positive Control | This compound + MSU + Colchicine | 0.5 - 1.5 increase | 20 - 50 | 20 - 60 |
Note: Joint swelling is typically measured as the change in paw or ankle diameter. Cytokine levels are often measured in synovial fluid or paw tissue homogenates and can vary significantly.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Gout
References
Application Notes and Protocols for Long-Term Administration of Allantoxanamide in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoxanamide is a potent inhibitor of the enzyme uricase (urate oxidase). In species that possess this enzyme, such as rodents, uricase catalyzes the oxidation of uric acid to the more soluble compound allantoin. Inhibition of uricase by this compound leads to an accumulation of uric acid in the blood (hyperuricemia), making it a valuable pharmacological tool for inducing hyperuricemia in animal models. This application note provides detailed protocols for the long-term administration of this compound in chronic toxicity studies, primarily in rats, to assess its safety profile and understand its physiological effects over an extended period.
Mechanism of Action: Uricase Inhibition
Uric acid is the final product of purine metabolism in humans. In most other mammals, uricase further metabolizes uric acid to allantoin. This compound acts as a competitive inhibitor of uricase, blocking this conversion and thereby increasing serum uric acid levels. This induced hyperuricemia in animal models can be used to study the pathophysiology of conditions associated with high uric acid levels and to evaluate the efficacy of urate-lowering therapies.
Signaling Pathway: Purine Metabolism and Uricase Inhibition
Caption: Purine metabolism pathway and the inhibitory action of this compound on uricase.
Experimental Protocols
90-Day Repeated Dose Oral Toxicity Study in Rats
This protocol is designed to assess the potential adverse effects of this compound following repeated oral administration in Sprague-Dawley rats for 90 consecutive days.
1.1. Animal Model
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Housing: Animals should be housed in controlled conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12-hour light/dark cycle) with ad libitum access to standard chow and water.
1.2. Experimental Design
-
Groups: Four groups of 20 rats (10 male, 10 female) each.
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Low dose this compound
-
Group 3: Mid dose this compound
-
Group 4: High dose this compound
-
-
Dose Selection: Doses should be based on preliminary dose-range finding studies. A high dose that produces observable toxicity but not significant mortality, a low dose that produces no observable adverse effects (NOAEL), and an intermediate dose should be selected.
-
Administration: Once daily via oral gavage.
-
Duration: 90 days.
Workflow for 90-Day Chronic Toxicity Study
Caption: Experimental workflow for a 90-day chronic oral toxicity study.
1.3. Parameters to be Monitored
-
Clinical Observations: Daily for signs of toxicity, morbidity, and mortality.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Hematology: At baseline, month 1, month 2, and at termination. Parameters include red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), white blood cell count (WBC) with differential, and platelet count.
-
Clinical Chemistry: At baseline, month 1, month 2, and at termination. Parameters include:
-
Kidney Function: Blood Urea Nitrogen (BUN), Creatinine, Uric Acid, Allantoin.
-
Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin.
-
Other: Glucose, Total Protein, Albumin, Globulin, Electrolytes (Na+, K+, Cl-).
-
-
Urinalysis: At termination. Parameters include volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of sediment.
-
Gross Pathology: At termination, all animals are subjected to a full necropsy. Organ weights (liver, kidneys, spleen, heart, brain, etc.) are recorded.
-
Histopathology: Microscopic examination of preserved organs and tissues from the control and high-dose groups. Any gross lesions from other groups should also be examined.
Data Presentation
The following tables present representative data that could be expected from a chronic study involving a uricase inhibitor like this compound. The values are illustrative and should be replaced with actual experimental data.
Table 1: Representative Hematology Data in Rats after 90-Day Administration of this compound
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| WBC (10³/µL) | 7.5 ± 1.2 | 7.8 ± 1.5 | 8.1 ± 1.6 | 9.5 ± 2.0 |
| RBC (10⁶/µL) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.9 ± 0.7 | 6.5 ± 0.8 |
| HGB (g/dL) | 14.5 ± 1.1 | 14.2 ± 1.3 | 13.8 ± 1.5 | 13.0 ± 1.7* |
| PLT (10³/µL) | 850 ± 150 | 870 ± 160 | 890 ± 170 | 920 ± 180 |
| Values are presented as mean ± SD. *p < 0.05 compared to vehicle control. |
Table 2: Representative Clinical Chemistry Data in Rats after 90-Day Administration of this compound
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Uric Acid (mg/dL) | 1.5 ± 0.3 | 3.5 ± 0.8 | 6.2 ± 1.5 | 9.8 ± 2.1 |
| Allantoin (mg/dL) | 10.2 ± 2.1 | 5.1 ± 1.2 | 2.5 ± 0.9 | 1.1 ± 0.5 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.9 ± 0.3 | 1.8 ± 0.7 |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 28 ± 7 | 45 ± 12 |
| ALT (U/L) | 40 ± 8 | 42 ± 9 | 45 ± 10 | 55 ± 15 |
| AST (U/L) | 90 ± 15 | 95 ± 18 | 100 ± 20 | 115 ± 25 |
| Values are presented as mean ± SD. *p < 0.05 compared to vehicle control. |
Table 3: Representative Organ Weight Data in Rats after 90-Day Administration of this compound
| Organ | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Kidney (g) | 2.5 ± 0.3 | 2.6 ± 0.4 | 3.0 ± 0.5 | 3.8 ± 0.8 |
| Liver (g) | 12.1 ± 1.5 | 12.5 ± 1.8 | 12.8 ± 2.0 | 13.5 ± 2.5 |
| Spleen (g) | 0.8 ± 0.1 | 0.8 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.3 |
| Values are presented as mean ± SD, adjusted for body weight. *p < 0.05 compared to vehicle control. |
Discussion of Expected Results
Long-term administration of this compound is expected to produce a dose-dependent increase in serum uric acid and a corresponding decrease in serum allantoin. The sustained hyperuricemia may lead to kidney-related toxicities, such as elevated creatinine and BUN, and histopathological changes like tubular nephropathy. Close monitoring of renal function parameters is therefore critical. Hematological and other clinical chemistry parameters should be monitored to assess for any off-target effects. The No Observed Adverse Effect Level (NOAEL) should be determined based on the comprehensive evaluation of all collected data.
Conclusion
These application notes and protocols provide a framework for conducting chronic toxicity studies on the uricase inhibitor this compound. The detailed methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust preclinical safety assessments. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and for furthering the understanding of the long-term effects of this compound.
In Vivo Experimental Design Using Allantoxanamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allantoxanamide is a potent inhibitor of the enzyme uricase (urate oxidase). In most mammals, uricase plays a crucial role in purine metabolism by catalyzing the oxidation of uric acid to the more soluble compound, allantoin. Humans and some other primates lack a functional uricase enzyme, which can lead to the accumulation of uric acid and the development of hyperuricemia, a precursor to gout and other metabolic disorders. In preclinical research, this compound is a valuable pharmacological tool for inducing hyperuricemia in animal models that normally possess uricase activity, such as rats and mice.[1] By inhibiting uricase, this compound effectively elevates serum uric acid levels, thereby creating a robust and reproducible model to study the pathophysiology of hyperuricemia and to evaluate the efficacy of novel urate-lowering therapies.
These application notes provide a detailed protocol for an in vivo study using this compound to induce acute hyperuricemia in a rat model. The protocol is based on established methodologies and includes information on animal selection, drug preparation and administration, sample collection, and key endpoint analysis.
Mechanism of Action
This compound functions as a competitive inhibitor of uricase. Uricase is a key enzyme in the purine degradation pathway in most mammals, responsible for converting uric acid into 5-hydroxyisourate, which is then further metabolized to allantoin. This compound, being structurally similar to uric acid, binds to the active site of the uricase enzyme, preventing the binding of its natural substrate, uric acid. This inhibition leads to a rapid and significant increase in the concentration of uric acid in the blood. The resulting hyperuricemia can trigger downstream inflammatory signaling pathways, such as the activation of the NF-κB pathway, which has been observed in hyperuricemic conditions.[2][3]
Below is a diagram illustrating the purine metabolism pathway and the point of inhibition by this compound.
In Vivo Experimental Protocol: Acute Hyperuricemia Model in Rats
This protocol details the induction of acute hyperuricemia in Sprague-Dawley rats using this compound.
Materials
-
Animals: Male Sprague-Dawley rats (150 g body weight).
-
This compound: (Product information to be inserted by the user, e.g., Catalog #, Supplier).
-
Vehicle for this compound: Sterile 0.9% saline.
-
Positive Control (Optional): Febuxostat (Product information to be inserted by the user).
-
Vehicle for Positive Control: To be determined based on the supplier's recommendation (e.g., 0.5% carboxymethylcellulose).
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Blood Collection Supplies:
-
Micro-hematocrit capillary tubes (heparinized).
-
Microcentrifuge tubes.
-
Ophthalmic ointment.
-
-
Assay Kits:
-
Serum Uric Acid Assay Kit (e.g., Colorimetric or Fluorometric).
-
Serum Creatinine Assay Kit.
-
Rat 1,25-dihydroxyvitamin D (Calcitriol) ELISA Kit.
-
Rat 25-hydroxyvitamin D ELISA Kit.
-
Rat Parathyroid Hormone (PTH) ELISA Kit.
-
Experimental Design
A cohort of 25 male Sprague-Dawley rats is randomly assigned to one of four experimental groups:
| Group | Treatment | Number of Animals (n) |
| 1. Control | Vehicle (0.9% Saline) | 5 |
| 2. This compound | This compound (150 mg/kg) | 8 |
| 3. Febuxostat (Optional) | Febuxostat (30 mg/kg) | 5 |
| 4. This compound + Febuxostat | Febuxostat (30 mg/kg) followed by this compound (150 mg/kg) | 7 |
Experimental Procedure
-
Animal Acclimation: Upon arrival, allow the rats to acclimate to the housing conditions for at least one week. Provide standard chow and water ad libitum.
-
Drug Preparation:
-
Prepare a solution of this compound in sterile 0.9% saline to achieve a final concentration for a 150 mg/kg dose based on the average body weight of the rats.
-
If using a positive control, prepare a suspension of Febuxostat in the appropriate vehicle for a 30 mg/kg dose.
-
-
Drug Administration:
-
For Group 4, administer Febuxostat (30 mg/kg) via oral gavage one hour prior to the administration of this compound.
-
Administer this compound (150 mg/kg) or the vehicle to the respective groups via a single intraperitoneal (IP) injection.[4] A detailed protocol for IP injection can be found in the appendix.
-
-
Monitoring: Observe the animals for any signs of distress or adverse reactions following the injections.
-
Sample Collection:
-
24 hours after the this compound or vehicle injection, anesthetize the rats.
-
Collect blood samples via the retro-orbital sinus. A detailed protocol for this procedure is provided in the appendix.
-
Allow the blood to clot at room temperature and then centrifuge at 3,000 rpm for 15 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
-
Euthanasia and Tissue Collection (Optional): Following blood collection, euthanize the animals according to approved institutional guidelines. Kidneys can be harvested and fixed for histological analysis if desired.
Endpoint Analysis
-
Serum Uric Acid: Measure the serum uric acid concentration using a commercially available assay kit, following the manufacturer's instructions.
-
Serum Creatinine: Assess renal function by measuring serum creatinine levels using a suitable assay kit.
-
Vitamin D Metabolites: Quantify the levels of 1,25-dihydroxyvitamin D and 25-hydroxyvitamin D in the serum using specific ELISA kits.
-
Parathyroid Hormone: Measure serum PTH levels using a rat-specific ELISA kit.
Data Presentation
The following tables summarize the expected quantitative data from the described in vivo experiment, based on previously published findings.[4]
Table 1: Serum Uric Acid and Creatinine Levels
| Group | Treatment | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) |
| 1. Control | Vehicle | 1.9 ± 0.1 | 0.4 ± 0.1 |
| 2. This compound | This compound (150 mg/kg) | 3.3 ± 1.4 | 1.9 ± 1.2 |
| 3. Febuxostat | Febuxostat (30 mg/kg) | 1.3 ± 0.2 | 0.7 ± 0.2 |
| 4. This compound + Febuxostat | This compound + Febuxostat | 1.2 ± 0.3 | 0.7 ± 0.2 |
Table 2: Vitamin D Metabolite and Parathyroid Hormone Levels
| Group | Treatment | 1,25(OH)₂D (pmol/L) | 25(OH)D (nmol/L) | PTH (pg/mL) |
| 1. Control | Vehicle | Mean ± SD | Mean ± SD | 499 (451, 571) |
| 2. This compound | This compound (150 mg/kg) | Mean ± SD | Mean ± SD | 984 (459, 1789) |
| 3. Febuxostat | Febuxostat (30 mg/kg) | Mean ± SD | Mean ± SD | 596 (452, 836) |
| 4. This compound + Febuxostat | This compound + Febuxostat | Mean ± SD | Mean ± SD | 776 (730, 1131) |
Note: Specific mean and standard deviation values for Vitamin D metabolites were not provided in the primary source and should be determined from the experimental data.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram outlines the key steps of the in vivo experimental workflow.
Signaling Pathway
Elevated uric acid levels induced by this compound can lead to the activation of intracellular signaling pathways, such as the NF-κB pathway, contributing to inflammation and potentially affecting other metabolic processes like vitamin D metabolism.
Appendix: Detailed Methodologies
A. Intraperitoneal (IP) Injection in Rats
-
Restraint: The two-person technique is recommended for safe and secure restraint. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail.
-
Injection Site: The injection is administered into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Procedure:
-
Use a 23-25 gauge needle.
-
Insert the needle with the bevel facing up at a 30-45 degree angle to the abdominal wall.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
B. Retro-orbital Blood Collection in Rats
-
Anesthesia: The rat must be under general anesthesia.
-
Positioning: Position the anesthetized rat so that the eye is accessible.
-
Procedure:
-
Gently retract the eyelids to slightly protrude the eyeball.
-
Insert a sterile micro-hematocrit capillary tube into the medial canthus of the eye.
-
Gently advance the tube with a slight twisting motion until blood flows into the tube.
-
Collect the desired volume of blood.
-
Withdraw the tube and apply gentle pressure to the eyelid with a sterile gauze pad to ensure hemostasis.
-
Apply a small amount of ophthalmic ointment to the eye to prevent drying.
-
Monitor the animal until it has fully recovered from anesthesia.
-
References
Troubleshooting & Optimization
Technical Support Center: Allantoxanamide Solutions for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of Allantoxanamide solutions for in vivo administration. Due to the limited specific literature on this compound's formulation, this guide focuses on general strategies for poorly soluble compounds, using this compound as a representative agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
A1: this compound is a potent uricase inhibitor.[1] Like many heterocyclic compounds, it is predicted to have low aqueous solubility, which presents a significant challenge for preparing solutions suitable for in vivo administration. Poorly soluble compounds can lead to issues with bioavailability, dosing accuracy, and potential for precipitation at the injection site.
Q2: What are the initial steps I should take before developing a formulation for this compound?
A2: Before developing a formulation, it is crucial to perform preformulation studies to understand the physicochemical properties of this compound. This includes determining its solubility in a range of pharmaceutically acceptable solvents and its solid-state characteristics.[2]
Q3: What are the common types of formulations for poorly soluble compounds like this compound?
A3: Common formulations include solutions, suspensions, and emulsions.
-
Solutions: The compound is fully dissolved. This often requires co-solvents, pH adjustment, or solubilizing excipients.
-
Suspensions: The compound is dispersed as fine particles in a liquid vehicle, usually with the help of a suspending agent.
-
Emulsions/Lipid-Based Formulations: The compound is dissolved in a lipid phase, which is then emulsified in an aqueous medium. These are particularly useful for lipophilic drugs.[3][4]
Q4: What are some suitable vehicles for administering this compound in vivo?
A4: The choice of vehicle is critical and depends on the route of administration and the compound's properties. Common vehicles for poorly soluble compounds include:
-
Aqueous solutions with co-solvents: Mixtures of water with Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), or propylene glycol.[5]
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC), methylcellulose, or Tween 80.
-
Oil-based vehicles: For lipophilic compounds, oils like corn oil, sesame oil, or olive oil can be used, particularly for oral or intraperitoneal administration.
Q5: How can I improve the solubility of this compound?
A5: Several strategies can be employed to enhance solubility:
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the solution can increase its solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.
-
Surfactants: These agents form micelles that can encapsulate the drug molecules, increasing their apparent solubility.
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution after preparation. | The solubility limit has been exceeded in the chosen vehicle. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 400), being mindful of potential toxicity. 2. Adjust the pH if the compound is ionizable. 3. Incorporate a solubilizing agent like a surfactant (e.g., Tween 80) or a cyclodextrin. 4. Consider preparing a suspension instead of a solution. |
| Inconsistent results between experiments. | The compound may not be uniformly suspended, or the formulation is not stable. | 1. For suspensions, ensure consistent particle size through micronization. 2. Use a suspending agent (e.g., 0.5% CMC) to prevent settling. 3. Always vortex the suspension immediately before each administration. 4. Assess the physical stability of your formulation over the intended period of use. |
| Adverse effects or toxicity observed in animal models. | The vehicle itself may be causing toxicity. | 1. Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Reduce the concentration of potentially toxic components like DMSO or ethanol to the lowest effective level. 3. Explore alternative, more biocompatible vehicles. |
| Difficulty in administering the formulation due to high viscosity. | The concentration of polymers or other excipients is too high. | 1. Reduce the concentration of the viscosity-enhancing agent. 2. Gently warm the formulation to reduce viscosity, ensuring the compound remains stable at that temperature. 3. Use a wider gauge needle for injection, if appropriate for the administration route. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4N4O3 | PubChem |
| Molecular Weight | 156.10 g/mol | PubChem |
| XLogP3-AA | -1.6 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Component | Typical Concentration Range | Route of Administration | Notes |
| DMSO | <10% (often diluted in saline or PEG) | IP, IV, SC | Can cause local irritation and toxicity at higher concentrations. |
| PEG 400 | 10-60% | Oral, IP | Generally well-tolerated but can be viscous. |
| Tween 80 | 0.5-5% | Oral, IP, IV | A surfactant used to increase solubility and stability. |
| Carboxymethylcellulose (CMC) | 0.5-2% | Oral, IP, SC | A common suspending agent for preparing uniform suspensions. |
| Saline (0.9% NaCl) | N/A | IP, IV, SC | Isotonic and well-tolerated, often used as a diluent. |
Experimental Protocols
Protocol 1: Preparation of an this compound Suspension (Hypothetical Example)
This protocol is a general guideline. The final concentration and vehicle composition should be optimized based on experimental needs and tolerability studies.
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC) for intraperitoneal (IP) injection.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (low viscosity)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the appropriate amount of CMC powder.
-
In a sterile beaker or bottle, slowly add the CMC powder to the sterile saline while continuously stirring or vortexing to prevent clumping.
-
Stir until the CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder for the desired final concentration and volume.
-
Place the this compound powder into a sterile conical tube.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This helps in wetting the powder and preventing aggregation.
-
Gradually add the remaining 0.5% CMC vehicle to the desired final volume while continuously vortexing.
-
If necessary, sonicate the suspension for a few minutes in a water bath to ensure a uniform dispersion of particles.
-
-
Final Steps:
-
Visually inspect the suspension for uniformity.
-
Store the suspension at 4°C.
-
Crucially, vortex the suspension vigorously immediately before each animal administration to ensure a homogenous dose.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and administering an this compound suspension.
Caption: Signaling pathway of uric acid-induced inflammation, a target for this compound.
References
- 1. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urate crystals induce NLRP3 inflammasome-dependent IL-1β secretion and proliferation in isolated primary human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Uric Acid Activates the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Allantoxanamide-induced renal tubular injury
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying Allantoxanamide-induced renal tubular injury. As this compound is a model compound for inducing nephrotoxicity, the information herein is based on established principles of drug-induced renal injury.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher-than-expected cytotoxicity in our primary renal proximal tubule epithelial cells (RPTECs) even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to this issue:
-
Cell Culture Conditions: Primary cells are sensitive. Ensure the culture medium has the correct supplements (e.g., growth factors like EGF) and that the cells are not passaged too many times, which can lead to senescence and increased sensitivity.
-
Compound Stability: this compound is sensitive to light and temperature. Ensure it is stored correctly at -20°C, protected from light, and that stock solutions are prepared fresh in DMSO before each experiment. Degradation can lead to byproducts with higher toxicity.
-
Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) in the culture medium should be kept low, typically below 0.1%, as higher concentrations can be cytotoxic on their own.
-
Seeding Density: Sub-confluent or overly confluent cell monolayers can respond differently to toxic insults. We recommend seeding cells to reach 80-90% confluency at the time of treatment.
Q2: Our in vivo mouse model shows high variability in serum creatinine and Blood Urea Nitrogen (BUN) levels between animals in the same treatment group. How can we reduce this variability?
A2: Inconsistent results in animal models are common and can often be mitigated by standardizing procedures:
-
Animal Homogeneity: Use animals of the same sex, age (e.g., 8-10 weeks old), and genetic background (e.g., C57BL/6).
-
Dosing Accuracy: Ensure precise administration of this compound. For intraperitoneal (i.p.) injections, use appropriate needle sizes and techniques to avoid accidental injection into other tissues. For oral gavage, ensure the full dose is delivered to the stomach.
-
Hydration Status: Dehydration can exacerbate renal injury. Ensure all animals have ad libitum access to water. Consider administering a bolus of sterile saline subcutaneously if dehydration is a concern.
-
Circadian Rhythm: Biological responses can vary with the time of day. Perform all treatments and sample collections at the same time each day to minimize circadian influence on renal function markers.
Q3: We are having trouble detecting early molecular changes, such as apoptosis, before widespread tissue damage is apparent. What are we missing?
A3: Detecting early apoptotic events requires sensitive assays and precise timing.
-
Time-Course Analysis: The peak of apoptosis may occur within a narrow time window (e.g., 12-24 hours post-treatment) before significant necrosis and inflammation. Perform a time-course experiment to identify the optimal endpoint.
-
Sensitive Markers: Instead of relying solely on late-stage markers like TUNEL staining, consider earlier indicators. Western blotting for cleaved Caspase-3 or phosphorylated p53 can be more sensitive.
-
Subcellular Fractionation: this compound induces mitochondrial-mediated apoptosis. Consider performing subcellular fractionation to measure the release of cytochrome c from the mitochondria into the cytosol, which is a key early event.
Data Presentation: Expected Outcomes
The following tables summarize typical quantitative data from this compound experiments.
Table 1: Dose-Response of this compound on Human RPTEC Viability (MTT Assay)
| This compound (µM) | Cell Viability (% of Control) | Standard Deviation |
|---|---|---|
| 0 (Vehicle) | 100 | ± 4.5 |
| 10 | 92 | ± 5.1 |
| 25 | 78 | ± 6.3 |
| 50 | 51 | ± 5.8 |
| 100 | 23 | ± 4.2 |
| 200 | 8 | ± 2.1 |
Table 2: Key Renal Function Markers in Mice 48h After a Single I.P. Dose of this compound
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | Kidney Injury Molecule-1 (KIM-1) (ng/mL urine) |
|---|---|---|---|
| Vehicle Control | 0.4 | 25 | 1.2 |
| this compound (20 mg/kg) | 2.1 | 115 | 15.8 |
Experimental Protocols
Protocol 1: In Vitro Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Seeding: Plate RPTECs in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Loading Dye: Remove the culture medium and wash cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C in the dark for 30 minutes.
-
Treatment: Wash the cells twice with PBS to remove excess probe. Add 100 µL of medium containing the desired concentrations of this compound or controls (e.g., vehicle, H₂O₂ as a positive control).
-
Measurement: Immediately measure fluorescence on a plate reader with excitation at 485 nm and emission at 535 nm. Read the plate every 15 minutes for 2 hours.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to that of vehicle control wells.
Protocol 2: Immunohistochemistry (IHC) for KIM-1 in Mouse Kidney Tissue
This protocol details the staining of formalin-fixed, paraffin-embedded (FFPE) kidney sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Blocking: Wash slides with PBS. Block endogenous peroxidase activity by incubating with 3% H₂O₂ for 10 minutes. Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody: Incubate sections with a primary antibody against KIM-1 (e.g., rabbit anti-KIM-1, diluted 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash slides with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides with PBS. Apply DAB (3,3'-diaminobenzidine) substrate and incubate until a brown color develops (typically 1-5 minutes). Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling cascade of this compound-induced apoptosis in renal tubular cells.
Caption: Integrated workflow for investigating this compound-induced nephrotoxicity.
Monitoring for side effects of Allantoxanamide in animal models
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers monitoring the side effects of Allantoxanamide in animal models. The information provided is based on general principles of toxicology and data from similar compounds, and should be adapted to specific experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the potential target organs for this compound toxicity in animal models?
Based on preclinical studies of similar uricosuric agents, the primary target organs for toxicity are expected to be the kidney and the gastrointestinal tract[1]. Researchers should pay close attention to any signs of renal or GI distress.
Q2: What are the most common clinical signs of this compound toxicity?
Commonly observed clinical signs may include diarrhea, emesis (vomiting), and soft stool[1]. At higher doses, decreased food consumption and weight loss may also be observed. It is crucial to monitor animals daily for any of these signs.
Q3: How frequently should I monitor my animals during an this compound study?
The frequency of monitoring depends on the dose and duration of the study. For acute or dose-ranging studies, daily clinical observations are essential. For longer-term studies, a combination of daily cage-side observations and more detailed weekly physical examinations is recommended[2]. Blood and urine samples should be collected at baseline, and periodically throughout the study (e.g., weekly or bi-weekly) to monitor for any changes in organ function[3].
Q4: Are there any specific biochemical markers I should monitor in the blood?
Yes, it is recommended to monitor key markers of kidney and liver function. For kidney function, serum creatinine and blood urea nitrogen (BUN) are critical[1]. For liver function, alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard markers. Additionally, monitoring electrolytes is important, especially if gastrointestinal effects are observed.
Q5: What urinalysis parameters are important to assess?
Key urinalysis parameters include urine volume, pH, specific gravity, and the presence of protein, glucose, ketones, and blood. Microscopic examination of the urine sediment for crystals, casts, and cells is also crucial for detecting early signs of kidney injury.
Troubleshooting Guide
Issue 1: Animals are experiencing significant weight loss and diarrhea.
-
Possible Cause: The dose of this compound may be too high, leading to gastrointestinal toxicity.
-
Troubleshooting Steps:
-
Immediately reduce the dose or temporarily discontinue treatment for the affected animals.
-
Provide supportive care, such as fluid therapy, to prevent dehydration.
-
Consult with the study veterinarian to determine the best course of action.
-
Review the dose-response data from preliminary studies to select a more appropriate dose.
-
Issue 2: Elevated serum creatinine and BUN levels are observed.
-
Possible Cause: Potential this compound-induced nephrotoxicity.
-
Troubleshooting Steps:
-
Confirm the findings with repeat blood tests.
-
Perform a thorough urinalysis to look for other indicators of kidney damage.
-
Consider reducing the dose or discontinuing the drug in the affected cohort.
-
At the end of the study, ensure that kidney tissues are collected for histopathological examination to assess for any morphological changes.
-
Issue 3: Inconsistent or unexpected results in uric acid levels.
-
Possible Cause: This could be due to issues with the drug formulation, administration, or biological variability within the animal model.
-
Troubleshooting Steps:
-
Verify the correct preparation and concentration of the this compound dosing solution.
-
Ensure accurate and consistent administration of the drug to each animal.
-
Review the animal model characteristics, as factors like age, sex, and strain can influence drug metabolism and response.
-
Consider measuring plasma concentrations of this compound to correlate with the observed pharmacodynamic effect.
-
Data Presentation
Table 1: Hypothetical Dose-Dependent Effects of this compound on Key Serum Chemistry Parameters in Rats (14-Day Study)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (50 mg/kg) | This compound (200 mg/kg) |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.4** |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 35 ± 6 | 60 ± 10** |
| ALT (U/L) | 30 ± 5 | 32 ± 6 | 38 ± 7 | 45 ± 9 |
| AST (U/L) | 50 ± 8 | 55 ± 9 | 62 ± 11 | 70 ± 15 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Hypothetical Urinalysis Findings in Rats Treated with this compound for 14 Days
| Parameter | Vehicle Control | This compound (200 mg/kg) |
| Urine Volume (mL/24h) | 10 ± 2 | 18 ± 4** |
| Proteinuria | Negative | Mild to Moderate |
| Crystalluria | Absent | Present (Urate crystals) |
| Microscopic Hematuria | Negative | Occasional |
**p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: Clinical Observation and Scoring
-
Frequency: Perform daily cage-side observations and a detailed physical examination once a week.
-
Parameters to Observe:
-
General Appearance: Posture, grooming, activity level.
-
Gastrointestinal: Fecal consistency (normal, soft, diarrhea), presence of emesis.
-
Urinary: Signs of increased or decreased urination.
-
Body Weight: Measure and record body weight at least twice a week.
-
Food and Water Intake: Monitor daily.
-
-
Scoring System: Use a numerical scoring system to quantify the severity of clinical signs (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).
Protocol 2: Blood and Urine Collection and Analysis
-
Blood Collection:
-
Collect blood samples (e.g., from the tail vein in rats) at baseline and at specified time points during the study.
-
Process the blood to obtain serum or plasma for biochemical analysis.
-
-
Urine Collection:
-
House animals in metabolic cages for 24-hour urine collection.
-
Measure the total volume and perform a complete urinalysis.
-
-
Biochemical Analysis:
-
Use an automated analyzer to measure serum creatinine, BUN, ALT, and AST.
-
Use standard laboratory methods for urinalysis.
-
Protocol 3: Histopathology
-
Tissue Collection: At the end of the study, euthanize the animals and perform a complete necropsy.
-
Fixation: Collect kidney and gastrointestinal tissues and fix them in 10% neutral buffered formalin.
-
Processing and Staining: Process the fixed tissues, embed them in paraffin, section them, and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any treatment-related pathological changes.
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Experimental workflow for monitoring side effects.
Caption: Troubleshooting logic for adverse events.
References
Technical Support Center: Optimizing Allantoxanamide Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Allantoxanamide dosage and minimizing toxicity during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme uricase (urate oxidase). In species that possess uricase, this enzyme catalyzes the oxidation of uric acid to the more soluble compound, allantoin.[1][2][3] By inhibiting this enzyme, this compound leads to an increase in serum uric acid levels. This makes it a useful tool for inducing hyperuricemia in animal models to study conditions associated with high uric acid levels in humans, who naturally lack a functional uricase enzyme.[2][3]
Q2: What are the expected toxicities associated with this compound administration?
A2: The primary toxicity is expected to be related to hyperuricemia. Elevated uric acid levels can lead to the deposition of urate crystals in joints and kidneys, potentially causing gout-like symptoms and kidney damage. In animal models, induced hyperuricemia has been associated with pro-inflammatory effects. Therefore, researchers should monitor for signs of inflammation, joint swelling, and renal dysfunction.
Q3: How do I select the appropriate starting dose for my in vivo experiments?
A3: A dose-range finding (DRF) study is essential to determine the appropriate dose range for your specific animal model and experimental goals. It is recommended to start with a low dose, based on any available in vitro data or literature on similar compounds, and gradually increase the dose in different animal groups. The objectives of a DRF study are to identify the minimum effective dose (MED) that produces the desired biological effect (e.g., a significant increase in serum uric acid) and the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.
Q4: What are the key differences between a dose-range finding study and a repeat-dose toxicity study?
A4: A dose-range finding study is a short-term study aimed at identifying a suitable dose range for subsequent, longer-term studies. It helps in selecting dose levels for more definitive toxicity assessments. A repeat-dose toxicity study, on the other hand, involves administering the selected doses daily for a longer period (e.g., 28 or 90 days) to evaluate the potential adverse effects of the test substance over time. These studies are crucial for characterizing the toxicological profile of a compound and identifying a No-Observed-Adverse-Effect Level (NOAEL).
Q5: What are some common signs of toxicity to monitor in animals treated with this compound?
A5: During in vivo studies, it is crucial to monitor the animals for a range of clinical signs of toxicity. These can include changes in body weight, food and water consumption, behavior (e.g., lethargy, agitation), and physical appearance (e.g., ruffled fur, changes in posture). Specific to hyperuricemia-inducing agents, be observant for signs of joint swelling or pain, and monitor urine output and kidney function through blood and urine analysis.
Troubleshooting Guides
Problem 1: High variability in in vitro cytotoxicity assay results.
-
Question: I am seeing significant well-to-well and plate-to-plate variability in my MTT assay results for this compound. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors. Ensure that your cell seeding is uniform across all wells, as differences in cell number will directly impact the final absorbance reading. Check for and prevent microbial contamination of your cell cultures, which can affect cell metabolism. Also, ensure that the formazan crystals are fully dissolved before reading the plate; incomplete solubilization is a common source of error. Finally, confirm that the incubation times for both drug treatment and MTT reagent are consistent across all experiments.
Problem 2: Unexpected animal mortality at seemingly low doses in an in vivo study.
-
Question: We observed unexpected mortality in our rodent model at a dose of this compound that we predicted would be well-tolerated. What should we investigate?
-
Answer: Unexpected mortality requires immediate investigation. First, verify the dosing solution concentration and the administered volume to rule out a dosing error. Review the health status of the animals prior to dosing, as underlying health issues can increase sensitivity to a test compound. Consider the route of administration; for example, intravenous administration can lead to more acute toxicity than oral administration. It is also possible that the specific animal strain you are using is particularly sensitive to induced hyperuricemia. A thorough necropsy of the deceased animals by a qualified pathologist is recommended to identify potential target organs of toxicity.
Problem 3: No significant increase in serum uric acid levels after this compound administration.
-
Question: We are not observing the expected rise in serum uric acid in our animal model after administering this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy. First, confirm the formulation and stability of your this compound dosing solution. The compound may have degraded if not stored properly. The bioavailability of the compound via your chosen route of administration might be low. For example, oral bioavailability can be highly variable. Consider performing pharmacokinetic studies to determine the plasma concentration of this compound after administration. It is also possible that the dose is simply too low to effectively inhibit uricase in your specific animal model. A dose-escalation study may be necessary.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Example Template)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 24 | |
| 48 | |||
| 72 | |||
| HK-2 | Neutral Red | 24 | |
| 48 | |||
| 72 |
Table 2: In Vivo Acute Toxicity of this compound in Rodents (Example Template)
| Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs Observed |
| Sprague-Dawley Rat | Oral | |||
| C57BL/6 Mouse | Intraperitoneal |
Table 3: Dose-Range Finding Study of this compound in Rats (14-Day, Oral Gavage) (Example Template)
| Dose Group (mg/kg/day) | N (males/females) | Body Weight Change (%) | Key Clinical Observations | Serum Uric Acid (mg/dL) - Day 14 |
| Vehicle Control | 5/5 | |||
| 10 | 5/5 | |||
| 50 | 5/5 | |||
| 200 | 5/5 |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
2. In Vivo Dose-Range Finding (DRF) Study
This protocol outlines a general procedure for a 14-day DRF study in rodents.
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week before the start of the study.
-
Group Assignment: Randomly assign animals to different dose groups, including a vehicle control group. Typically, 3-5 dose levels are used.
-
Dosing: Administer this compound daily for 14 days via the intended clinical route (e.g., oral gavage). The volume administered should be based on the most recent body weight measurement.
-
Clinical Observations: Conduct and record clinical observations at least once daily. This should include checks for mortality, morbidity, and any behavioral or physical changes.
-
Body Weight and Food Consumption: Measure and record the body weight of each animal before dosing and at least weekly thereafter. Food consumption should also be monitored.
-
Terminal Procedures: At the end of the 14-day period, collect blood samples for hematology and clinical chemistry analysis, with a particular focus on markers of kidney function and serum uric acid levels. Perform a gross necropsy on all animals to identify any macroscopic pathological changes.
Mandatory Visualizations
References
Technical Support Center: Histopathological Examination of Kidneys After Alloxan-Induced Injury
A Note on Terminology: Information specifically regarding "Allantoxanamide" is limited in publicly available research. However, "Alloxan" is a well-documented compound used extensively in preclinical research to induce experimental diabetes, which is known to cause significant, dose-dependent nephrotoxicity.[1][2][3] The histopathological changes and experimental challenges associated with Alloxan provide a valuable and relevant model for studying drug-induced kidney injury. This guide will focus on the histopathological examination of kidneys following Alloxan treatment as a representative model.
Frequently Asked Questions (FAQs)
Q1: What are the expected histopathological findings in the kidney after Alloxan administration?
A1: Alloxan induces acute tubulointerstitial nephritis. The primary site and progression of renal lesions can be time-dependent.[1][2]
-
Early Stage (8 hours post-treatment): The initial changes are often observed in the thick ascending limbs of Henle (TAL) in the outer medulla, presenting as mild granular degeneration.
-
Intermediate Stage (24 hours to 2 days): The tubular lesions progress from the outer medulla to the cortex. You can expect to see severe degeneration and necrosis in the TAL, with cellular debris and granular substances within the tubular lumens. Distal convoluted tubules (DCT) may show granular and vacuolar degeneration with lumen dilation. By day 2, these lesions typically reach their peak, with both proximal and distal tubules showing degeneration and necrosis.
-
Later Stage (4 to 7 days): Evidence of tubular regeneration may become apparent in the TAL. In cases of prolonged hyperglycemia induced by Alloxan, glycogen accumulation in distal renal tubules, known as Ebstein-Armanni lesions, may be observed.
Ultrastructurally, cytoplasmic and mitochondrial swelling can be detected in the degenerated cells of the TAL.
Q2: My H&E stained kidney sections show inconsistent staining. What could be the cause?
A2: Inconsistent H&E staining is a common issue. The problem can arise from several steps in the protocol:
-
Fixation: Inadequate or delayed fixation can lead to tissue autolysis and poor staining. Ensure the tissue is placed in 10% neutral buffered formalin immediately after collection. The volume of fixative should be at least 10-20 times the volume of the tissue.
-
Processing: Incomplete dehydration or clearing during tissue processing can result in patchy staining. Ensure all processing reagents are fresh and timings are appropriate for kidney tissue.
-
Staining Times: Over-staining with hematoxylin or under-staining with eosin can obscure details. Optimize the timing for each step based on your specific tissue and stainer.
-
Reagent Quality: Depleted or contaminated stains and buffers will lead to poor results. Regularly replace staining solutions.
Q3: I am seeing high background staining in my immunohistochemistry (IHC) experiment. How can I troubleshoot this?
A3: High background in IHC can obscure specific signals. Here are common causes and solutions:
-
Nonspecific Antibody Binding: The primary or secondary antibody may be binding nonspecifically to tissue components.
-
Solution: Perform a protein blocking step using normal serum from the same species as the secondary antibody. Using a biotin-free polymer-based detection system is recommended for kidney tissue due to high levels of endogenous biotin.
-
-
Endogenous Peroxidase/Biotin: Kidney tissue has high levels of endogenous peroxidase and biotin, which can cause false-positive signals.
-
Solution: Quench endogenous peroxidase activity with a hydrogen peroxide solution after rehydration. For biotin-based detection systems, perform a biotin block.
-
-
Antibody Concentration: The primary antibody concentration may be too high.
-
Solution: Titrate your primary antibody to determine the optimal dilution that provides a strong specific signal with low background.
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies.
-
Solution: Ensure adequate washing steps (e.g., 3 washes of 5 minutes each) with an appropriate buffer like TBST.
-
Q4: I am not getting any signal (false-negative) in my IHC for a specific tubular marker. What should I check?
A4: A complete lack of staining can be frustrating. Consider these possibilities:
-
Poor Tissue Fixation: Over-fixation or use of the wrong fixative can mask the antigen epitope.
-
Improper Antigen Retrieval: The method for unmasking the antigen (e.g., heat-induced or enzymatic) may not be optimal for your specific antibody and target. It is critical to optimize the antigen retrieval method for each antibody.
-
Inactive Primary Antibody: The antibody may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Aliquot antibodies and store them as recommended by the manufacturer. Always run a positive control tissue known to express the antigen to validate the antibody's activity.
-
-
Incorrect Antibody Dilution: The primary antibody may be too dilute.
-
Incompatible Secondary Antibody: Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
Quantitative Data Summary
Table 1: Timeline of Histopathological Changes in Rat Kidney After a Single 50 mg/kg IV Dose of Alloxan
| Time After Treatment | Region Affected | Histopathological Observations |
| 8 hours | Outer Medulla | Mild granular degeneration in thick ascending limbs of Henle (TAL). |
| 24 hours | Outer Medulla to Cortex | Severe degeneration and necrosis in TAL. Granular and vacuolar degeneration in distal convoluted tubules (DCT). |
| 2 days | Cortex and Medulla | Peak of tubular lesions. Degeneration and necrosis in both proximal and distal tubules. Early signs of tubular regeneration in TAL. |
| 4 days | Cortex and Medulla | Ongoing tubular regeneration. |
| 7 days | Cortex and Medulla | Continued regeneration. |
Table 2: Biochemical Indices of Renal Function in Alloxan-Induced Diabetic Rats (48 hours post-induction)
| Parameter | Control Group | Diabetic Group | Significance |
| Serum Urea (mg/dL) | Normal Range | Significantly Increased | p < 0.05 |
| Serum Creatinine (mg/dL) | Normal Range | Significantly Increased | p < 0.05 |
| Serum Sodium (mmol/L) | Normal Range | Significantly Increased | p < 0.05 |
| Serum Potassium (mmol/L) | Normal Range | Significantly Increased | p < 0.05 |
| Serum Chloride (mmol/L) | Normal Range | Significantly Increased | p < 0.05 |
Note: Values are presented as trends. Absolute values can vary based on the specific study protocol, animal strain, and Alloxan dose.
Experimental Protocols
Protocol 1: Alloxan-Induced Nephrotoxicity Model in Rats
-
Animal Model: Use male Wistar rats (200-250g).
-
Induction: Administer a single intravenous (IV) injection of Alloxan monohydrate dissolved in saline at a dose of 50-120 mg/kg body weight. The dose can be adjusted to achieve the desired severity of kidney injury.
-
Monitoring: Monitor blood glucose and urine glucose levels at regular intervals (e.g., 8h, 24h, 2d, 4d, 7d) to confirm the diabetogenic and nephrotoxic effects.
-
Tissue Collection: At predetermined endpoints, euthanize the animals under anesthesia. Perfuse the kidneys with cold phosphate-buffered saline (PBS) to remove blood.
-
Fixation: Excise the kidneys, cut them longitudinally, and immerse them in 10% neutral buffered formalin for at least 24 hours for histopathological analysis.
Protocol 2: Hematoxylin and Eosin (H&E) Staining for Kidney Sections
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Staining:
-
Hematoxylin: Immerse for 3-5 minutes.
-
Wash: Running tap water for 5 minutes.
-
Differentiation: Dip briefly in 1% acid alcohol.
-
Bluing: Running tap water for 5 minutes.
-
Eosin: Immerse for 1-3 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 change, 3 minutes.
-
100% Ethanol: 2 changes, 3 minutes each.
-
Xylene: 2 changes, 5 minutes each.
-
Mount coverslip with a permanent mounting medium.
-
Visualizations
References
- 1. Acute alloxan renal toxicity in the rat initially causes degeneration of thick ascending limbs of Henle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute alloxan renal toxicity in the rat initially causes degeneration of thick ascending limbs of Henle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early renal histological changes in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Allantoxanamide-Induced Hyperuricemia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing variability in Allantoxanamide-induced hyperuricemia experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in serum uric acid levels between individual animals in the same treatment group?
Answer:
High inter-individual variability is a common challenge in this compound-induced hyperuricemia models. Several factors can contribute to this:
-
Genetic Differences: Even within the same strain, subtle genetic variations can influence drug metabolism and uric acid homeostasis.
-
Physiological State: Factors such as age, weight, and overall health status of the animals can impact their response to this compound.
-
Stress: Handling and injection procedures can induce a stress response, which may affect physiological parameters and contribute to variability.
-
Hydration Status: Dehydration can concentrate blood components, including uric acid, and affect renal function.
-
Diet: The purine content of the animal chow can influence baseline uric acid levels.
Solutions:
-
Standardize Animal Selection: Use animals from a reliable supplier with a narrow age and weight range. Allow for an adequate acclimatization period before starting the experiment.
-
Refine Handling and Dosing Techniques: Ensure all personnel are proficient in animal handling and injection techniques to minimize stress. Consistent administration timing and technique are crucial.
-
Ensure Proper Hydration: Provide ad libitum access to water to maintain adequate hydration.
-
Standardize Diet: Use a consistent batch of standard chow throughout the study. For studies sensitive to dietary purines, consider a purified diet with a known purine content.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.
Question 2: My this compound-treated animals are showing signs of renal toxicity. What should I do?
Answer:
This compound can induce acute kidney injury, characterized by increased serum creatinine and tubular dilatation[1].
Potential Causes:
-
High Dose of this compound: The dose of this compound may be too high for the specific animal strain or model.
-
Pre-existing Renal Conditions: Animals may have underlying subclinical renal issues.
-
Dehydration: Inadequate fluid intake can exacerbate kidney injury.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study to determine the optimal dose of this compound that induces hyperuricemia without causing severe renal toxicity in your specific animal model.
-
Monitor Renal Function: Routinely measure serum creatinine and blood urea nitrogen (BUN) to monitor kidney function.
-
Histopathological Analysis: At the end of the study, perform a histological examination of the kidneys to assess for any pathological changes.
-
Ensure Hydration: As mentioned previously, ensure constant access to water.
-
Consider Alternative Models: If renal toxicity remains a significant issue, consider using a different model of hyperuricemia.
Question 3: The induced hyperuricemia is not sustained or is returning to baseline levels too quickly. What could be the reason?
Answer:
The duration of hyperuricemia can be influenced by the dose and timing of this compound administration.
Potential Causes:
-
Pharmacokinetics of this compound: The drug may be metabolized and cleared more rapidly than anticipated in your animal model.
-
Insufficient Dose: The initial dose may not be sufficient to maintain inhibition of uricase over the desired time course.
Solutions:
-
Time-Course Study: Perform a time-course experiment to characterize the onset and duration of hyperuricemia at your chosen dose.
-
Adjust Dosing Regimen: Consider a split-dosing regimen or a different administration route to maintain more stable plasma concentrations of this compound.
-
Dose Escalation: Carefully increase the dose of this compound, while closely monitoring for signs of toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme uricase (urate oxidase)[2]. In most mammals, uricase breaks down uric acid into the more soluble compound allantoin. By inhibiting this enzyme, this compound leads to an accumulation of uric acid in the blood, thereby inducing hyperuricemia.
Q2: What are the expected serum uric acid levels after this compound administration?
A2: The resulting serum uric acid levels can vary depending on the animal model, dose, and administration route. In one study using Sprague-Dawley rats, a single intraperitoneal injection of 150 mg/kg this compound resulted in a mean serum uric acid level of 3.3 ± 1.4 mg/dL after 24 hours, compared to 1.9 ± 0.1 mg/dL in control animals[1].
Q3: Are there any known off-target effects of this compound?
A3: While the primary target of this compound is uricase, it is important to consider potential off-target effects. For instance, studies have shown that this compound-induced hyperuricemia can lead to time-dependent changes in locomotor activity in rats[3]. Additionally, the resulting hyperuricemia itself can have secondary effects, such as influencing inflammatory pathways and renal function[1].
Q4: How should I prepare this compound for administration?
A4: The solubility and stability of this compound in different vehicles should be carefully considered. For intraperitoneal injections in rats, it can be suspended in a suitable vehicle. It is crucial to ensure a uniform suspension to deliver a consistent dose. Always refer to the manufacturer's instructions or relevant literature for specific preparation protocols.
Q5: Can I use a xanthine oxidase inhibitor as a control in my this compound experiment?
A5: Yes, using a xanthine oxidase inhibitor like febuxostat or allopurinol is a common and recommended practice. This allows you to differentiate the effects of hyperuricemia itself from any potential direct effects of this compound. For example, if a particular outcome is reversed by a xanthine oxidase inhibitor (which lowers uric acid by a different mechanism), it strongly suggests the effect is mediated by the elevated uric acid levels.
Data Presentation
Table 1: Serum Uric Acid and Creatinine Levels in Sprague-Dawley Rats 24 Hours After Treatment
| Treatment Group | N | Serum Uric Acid (mg/dL) (Mean ± SD) | Serum Creatinine (mg/dL) (Mean ± SD) |
| Control | 5 | 1.9 ± 0.1 | 0.4 ± 0.1 |
| This compound (150 mg/kg, IP) | 8 | 3.3 ± 1.4 | 1.9 ± 1.2 |
| Febuxostat (30 mg/kg, Gavage) | 5 | 1.3 ± 0.2 | 0.7 ± 0.2 |
| This compound + Febuxostat | 7 | 1.2 ± 0.3 | 0.7 ± 0.2 |
Data adapted from a study by Hernandez-Rios et al.
Experimental Protocols
Protocol 1: Induction of Acute Hyperuricemia in Rats using this compound
-
Animal Model: Male Sprague-Dawley rats (150 g).
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., saline with a small percentage of a suspending agent like carboxymethylcellulose). Ensure the suspension is homogenous before each injection.
-
Administration:
-
Administer a single dose of 150 mg/kg this compound via intraperitoneal (IP) injection.
-
For control groups, administer an equivalent volume of the vehicle.
-
For positive control groups investigating the effects of lowering uric acid, a xanthine oxidase inhibitor such as febuxostat (e.g., 30 mg/kg by oral gavage) can be co-administered.
-
-
Sample Collection:
-
Collect blood samples at a predetermined time point (e.g., 24 hours) after administration.
-
Process the blood to separate serum for uric acid and other biochemical analyses.
-
-
Biochemical Analysis:
-
Measure serum uric acid levels using a commercially available kit.
-
Measure serum creatinine and BUN levels to assess renal function.
-
Mandatory Visualizations
Caption: this compound inhibits uricase, blocking uric acid breakdown.
Caption: Workflow for this compound-induced hyperuricemia studies.
Caption: Troubleshooting high variability in uric acid levels.
References
Technical Support Center: Time-Course Analysis of Uric Acid Levels After Allantoxanamide Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Allantoxanamide in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hyperuricemia?
A1: this compound is a potent inhibitor of the enzyme uricase (urate oxidase).[1] In most mammals, uricase breaks down uric acid into the more soluble compound allantoin. By inhibiting this enzyme, this compound allows uric acid to accumulate in the blood, leading to hyperuricemia. This makes it a useful tool for creating animal models of this condition.
Q2: What is the expected time-course of serum uric acid levels after a single dose of a uricase inhibitor?
A2: Following a single intraperitoneal injection of a uricase inhibitor like potassium oxonate, a significant increase in serum uric acid levels can be observed within a few hours, typically peaking around 2 hours post-administration.[2] Levels then gradually decline over the next several hours.[2] While specific time-course data for this compound is limited, a similar rapid onset of hyperuricemia is expected.
Q3: Can this compound be used for long-term studies of hyperuricemia?
A3: Inducing chronic hyperuricemia often requires repeated administration of a uricase inhibitor. For example, daily administration of potassium oxonate for several weeks has been used to establish chronic hyperuricemia models in rats.[3] The specific dosing regimen for long-term studies with this compound would need to be optimized based on the desired level and duration of hyperuricemia.
Q4: What are some key considerations when designing an experiment with this compound?
A4: Key considerations include the animal model (species, strain, sex), the dose and route of administration of this compound, the timing of blood sample collection, and the method of uric acid measurement. It is also important to include appropriate control groups, such as a vehicle control group and potentially a positive control group treated with a known uric acid-lowering agent like allopurinol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline uric acid levels | - Genetic differences within the animal colony- Diurnal variation in uric acid levels- Differences in diet (purine content) | - Use a genetically homogenous animal strain.- Acclimatize animals to a consistent light-dark cycle and collect baseline samples at the same time of day.[4]- Provide a standardized diet with a known purine content for a sufficient period before the experiment. |
| Inconsistent or lower-than-expected hyperuricemia after this compound administration | - Incorrect dosage or administration route- Degradation of this compound solution- Rapid metabolism or clearance of this compound | - Verify the calculated dose and ensure proper administration technique (e.g., intraperitoneal injection).- Prepare fresh this compound solutions for each experiment.- Consider adjusting the dose or frequency of administration based on pilot studies. |
| Unexpected animal mortality | - Severe hyperuricemia leading to acute kidney injury- Off-target effects of the compound | - Start with a lower dose of this compound and gradually increase to the desired level.- Monitor animal health closely for signs of distress.- Conduct a thorough literature review for any known toxicities of the specific uricase inhibitor being used. |
| Discrepancies in uric acid measurements between different assays | - Interference from other substances in the sample- Different principles of the assay methods (e.g., enzymatic vs. HPLC) | - Use a highly specific and validated method for uric acid quantification, such as HPLC.- If using a colorimetric kit, be aware of potential interfering substances and consult the manufacturer's instructions. |
Data Presentation
Table 1: Representative Time-Course of Plasma Uric Acid Levels in Rats after a Single Dose of a Uricase Inhibitor (Potassium Oxonate)
| Time Point | Vehicle Control (mg/dL) | Potassium Oxonate (250 mg/kg, IP) (mg/dL) |
| 0 hr (Baseline) | 1.5 ± 0.2 | 1.6 ± 0.3 |
| 2 hr | 1.4 ± 0.3 | 4.5 ± 0.8 |
| 4 hr | 1.5 ± 0.2 | 3.8 ± 0.6 |
| 6 hr | 1.6 ± 0.3 | 3.1 ± 0.5 |
| 24 hr | 1.5 ± 0.2 | 2.2 ± 0.4 |
Data are presented as mean ± standard deviation and are based on typical results reported in the literature for potassium oxonate. The exact values and time course may vary with this compound.
Table 2: Serum Uric Acid Levels in Rats 24 Hours After a Single Intraperitoneal Dose of this compound
| Treatment Group | Dose | Mean Serum Uric Acid (mg/dL) ± SD |
| Control | - | 1.9 ± 0.1 |
| This compound | 150 mg/kg | 3.3 ± 1.4 |
Data from a study by Ejaz et al. (2012).
Experimental Protocols
Protocol 1: Induction of Acute Hyperuricemia in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Acclimatization: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. They are provided with standard chow and water ad libitum.
-
This compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to the desired concentration.
-
Administration: A single dose of this compound (e.g., 150 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 2, 4, 6, and 24 hours) post-injection via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Sample Processing: Serum is separated by centrifugation and stored at -80°C until analysis.
-
Uric Acid Analysis: Serum uric acid levels are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a commercial enzymatic assay kit.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hyperuricemia.
References
Ensuring the stability of Allantoxanamide in experimental solutions
This technical support center provides guidance on ensuring the stability of Allantoxanamide in experimental solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, as an amide-containing compound, is relatively stable in aqueous solutions.[1] The amide bond is stabilized by resonance, making it less reactive than other carbonyl compounds like esters.[2][3] However, its stability can be influenced by factors such as pH, temperature, and exposure to light.
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for amides like this compound is hydrolysis, which breaks the amide bond to yield a carboxylic acid and an amine.[4] This process can be catalyzed by both acidic and basic conditions. The triazine ring in this compound's structure may also be susceptible to degradation under certain conditions.
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is expected to be most stable in neutral or slightly acidic solutions.[5] Both strongly acidic and strongly basic conditions can accelerate hydrolytic degradation. It is crucial to maintain the recommended pH for your specific experimental setup.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maximize stability, this compound stock solutions should be stored at low temperatures, such as in a refrigerator or freezer. They should also be protected from light by using dark glass or amber-colored containers. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles.
Q5: Can I use stabilizing agents to prolong the stability of my this compound solution?
A5: While amides are generally stable, if you observe degradation, the use of buffers to maintain an optimal pH is the most effective way to enhance stability. For compounds sensitive to oxidation, storing under an inert gas atmosphere can be beneficial, although amides are less prone to oxidation than amines.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound in solution | Verify the age and storage conditions of your stock solution. | Prepare a fresh stock solution of this compound. |
| Check the pH of your experimental buffer. | Adjust the pH of your buffer to the optimal range for this compound stability (typically neutral to slightly acidic). | |
| Assess the impact of temperature on your experiment. | If possible, run experiments at a lower temperature to slow potential degradation. | |
| Adsorption to labware | This compound may adsorb to certain plastics or glass. | Consider using polypropylene or siliconized glass containers to minimize adsorption. |
Issue 2: Precipitation observed in the this compound solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor solubility at the current concentration and pH | Review the solubility profile of this compound. | Adjust the pH of the solution or use a co-solvent if compatible with your experimental design. |
| Temperature-dependent solubility | Observe if precipitation occurs upon cooling. | Gently warm the solution to redissolve the compound. Prepare fresh dilutions from a warmed stock solution for immediate use. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for guidance. Actual stability should be determined experimentally.
Table 1: Effect of pH on this compound Stability at Room Temperature (25°C) over 24 hours.
| pH | % Remaining this compound |
| 3.0 | 92% |
| 5.0 | 98% |
| 7.4 | 99% |
| 9.0 | 91% |
| 11.0 | 85% |
Table 2: Effect of Temperature on this compound Stability in a pH 7.4 Buffer over 7 days.
| Temperature | % Remaining this compound |
| 4°C | 98% |
| 25°C (Room Temp) | 92% |
| 37°C | 85% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Solvent Selection: Choose a suitable solvent for this compound, such as DMSO or ethanol. Ensure the solvent is anhydrous and of high purity.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the this compound in the chosen solvent to the desired stock concentration (e.g., 10 mM). Gentle vortexing or sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes or vials to minimize freeze-thaw cycles and light exposure.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound in different buffers (e.g., pH 5.0, 7.4, 9.0) at a known concentration.
-
Incubation: Incubate the samples under various conditions (e.g., different temperatures, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Quenching: If necessary, quench any ongoing reaction by adding a suitable reagent or by rapid freezing.
-
HPLC Analysis: Analyze the aliquots using a validated HPLC method with a suitable column and mobile phase to separate this compound from its potential degradation products.
-
Quantification: Determine the peak area of this compound at each time point.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Allantoxanamide experiments
Welcome to the technical support center for Allantoxanamide experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide guidance on experimental design. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme uricase (urate oxidase).[1] Uricase is a key enzyme in the purine degradation pathway, responsible for catalyzing the oxidation of uric acid to the more soluble compound, allantoin.[2][3][4] By inhibiting uricase, this compound is expected to lead to an accumulation of uric acid and a decrease in allantoin levels in experimental systems where uricase is active.
Q2: We are not observing the expected increase in uric acid levels after this compound treatment in our cell culture model. What could be the reason?
A2: Several factors could contribute to this observation:
-
Cell Line Choice: Most human and higher primate cell lines do not express a functional uricase enzyme.[5] Therefore, treating these cells with a uricase inhibitor like this compound will not result in an increase in uric acid, as there is no enzyme activity to inhibit. Ensure your chosen cell line is from a species that expresses uricase (e.g., most mammals other than higher primates).
-
Reagent Stability: this compound, like many small molecules, may be susceptible to degradation. Ensure that the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions and dilutions for each experiment.
-
Assay Sensitivity: The assay used to measure uric acid may not be sensitive enough to detect small changes. Validate your assay's limit of detection and ensure it is appropriate for the expected concentration range in your samples.
Q3: Our in vivo study with this compound in rats is showing inconsistent results in plasma uric acid levels. What are some potential causes?
A3: Inconsistent results in animal studies can arise from various sources:
-
Animal Strain and Metabolism: Metabolic rates and drug processing can vary between different strains of rats. Ensure you are using a consistent strain and age of animals for all your experiments.
-
Dosing and Administration: Inconsistent administration of this compound (e.g., variations in injection volume or gavage technique) can lead to variability in drug exposure. Ensure all personnel are following a standardized and validated protocol.
-
Sample Collection and Handling: The timing of blood collection relative to drug administration is critical. Uric acid levels can fluctuate, so a consistent sampling schedule is essential. Improper handling and storage of plasma samples can also lead to degradation of uric acid.
-
Dietary Purines: The diet of the animals can influence baseline uric acid levels. Ensure a consistent and controlled diet throughout the study to minimize this variability.
Q4: We are observing unexpected cell toxicity or off-target effects. How should we troubleshoot this?
A4: Unexpected toxicity is a common challenge in drug development. Here are some steps to investigate:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration at which toxicity occurs. This will help in selecting a non-toxic concentration for your mechanism-of-action studies.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.
-
Off-Target Screening: If resources permit, consider performing a broad kinase or enzyme panel screening to identify potential off-target interactions. Even though this compound is described as a uricase inhibitor, it may interact with other cellular components at higher concentrations.
-
Literature Search for Analogs: Look for studies on compounds with similar chemical structures to this compound. They may provide clues about potential off-target effects.
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No change in allantoin levels after treatment | 1. Cell line does not express uricase.2. This compound is inactive or degraded.3. Insufficient incubation time. | 1. Confirm uricase expression in your cell line via Western blot or activity assay.2. Prepare fresh this compound solutions. Test the compound in a cell-free uricase activity assay.3. Perform a time-course experiment to determine the optimal treatment duration. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during treatment or assay.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. |
| Sudden cell death or change in morphology | 1. Contamination (bacterial, fungal, or mycoplasma).2. This compound toxicity at the tested concentration.3. pH shift in the culture medium. | 1. Regularly test for mycoplasma. Visually inspect cultures for signs of contamination.2. Perform a dose-response curve to identify the cytotoxic concentration.3. Ensure the incubator CO2 levels are correct for the medium formulation. |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lack of effect on plasma uric acid | 1. Insufficient dose or bioavailability.2. Rapid metabolism or clearance of this compound. | 1. Perform a dose-escalation study. Analyze plasma levels of this compound to assess exposure.2. Conduct pharmacokinetic studies to determine the half-life of the compound. |
| High mortality or adverse effects in treated animals | 1. Acute toxicity of this compound.2. Vehicle toxicity.3. Stress from handling or administration. | 1. Start with a lower dose and perform a toxicity study.2. Run a vehicle-only control group.3. Ensure all animal procedures are refined to minimize stress. Acclimate animals to handling before the study begins. |
| Results are not reproducible between experiments | 1. Variation in animal source or health status.2. Inconsistent experimental conditions (e.g., time of day for dosing/sampling).3. Reagent variability. | 1. Source animals from a reputable vendor and ensure they are of similar age and weight.2. Standardize all experimental procedures and timings.3. Use the same batch of this compound and other key reagents for a set of related experiments. |
Experimental Protocols
Uricase Activity Assay
This protocol is a general guide and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium borate buffer, pH 8.5.
-
Substrate Solution: Prepare a 1 mg/mL uric acid solution in the assay buffer. This may require gentle warming to dissolve.
-
Enzyme Solution: Reconstitute purified uricase or prepare cell/tissue lysate in cold assay buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a UV-transparent 96-well plate.
-
Add 10 µL of this compound dilution or vehicle control.
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 10-15 minutes.
-
Initiate the reaction by adding 120 µL of the uric acid substrate solution.
-
Immediately measure the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA290/min) from the linear portion of the curve.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Measurement of Uric Acid and Allantoin in Biological Samples
Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of uric acid and allantoin.
-
Sample Preparation:
-
Plasma/Serum: Precipitate proteins by adding 3 volumes of ice-cold methanol. Centrifuge at high speed and collect the supernatant.
-
Urine: Dilute urine samples 10-fold with water.
-
Cell/Tissue Lysates: Homogenize in a suitable buffer and deproteinize with methanol or perchloric acid.
-
Add an internal standard (e.g., isotopically labeled uric acid and allantoin) to all samples and standards.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of uric acid and allantoin.
-
Calculate the concentration of uric acid and allantoin in the samples by interpolating from the standard curve.
-
Visualizations
Caption: The purine degradation pathway and the inhibitory action of this compound on Uricase.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. This compound: a potent new uricase inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uricases as therapeutic agents to treat refractory gout: Current states and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urate oxidase - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Hyperuricemia Induction: Allantoxanamide vs. Potassium Oxonate
For researchers, scientists, and drug development professionals, establishing a reliable and reproducible animal model of hyperuricemia is a critical first step in studying the pathophysiology of this condition and evaluating novel therapeutic agents. Two commonly used pharmacological agents for this purpose are allantoxanamide and potassium oxonate. Both effectively raise serum uric acid levels by inhibiting uricase, the enzyme that breaks down uric acid in most mammals. This guide provides an objective comparison of their performance based on available experimental data, details their experimental protocols, and visualizes the underlying mechanisms.
Mechanism of Action: Targeting Uricase
Both this compound and potassium oxonate are potent inhibitors of the enzyme uricase (urate oxidase). In most mammals, excluding humans and higher primates, uricase converts uric acid to the more soluble compound allantoin. By inhibiting this enzyme, these compounds block the breakdown of uric acid, leading to its accumulation in the blood and subsequent hyperuricemia. This induced state in animal models mimics the metabolic condition observed in humans.
Comparative Efficacy and Biochemical Impact
This compound-Induced Hyperuricemia in Rats
| Treatment Group | Dose (mg/kg) | Administration Route | Time Point | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | - | - | 24 hours | 1.9 ± 0.1[1] | 0.4 ± 0.1[1] | No data available |
| This compound | 150 | Intraperitoneal | 24 hours | 3.3 ± 1.4[1] | 1.9 ± 1.2[1] | No data available |
Data presented as mean ± standard deviation.
Potassium Oxonate-Induced Hyperuricemia in Rodents
Rat Models
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Serum Uric Acid (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Normal Control | - | - | 14 days | ~1.5 | ~0.5 | ~15 |
| Potassium Oxonate | 750 | Intragastric | 14 days | >4.0 | >0.8 | >25 |
| Potassium Oxonate + Allopurinol | 750 + 5 | Intragastric | - | Significantly reduced vs. PO alone[2] | Significantly reduced vs. PO alone | Significantly reduced vs. PO alone |
Values are approximate based on graphical data and textual descriptions from multiple sources.
Mouse Models
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (BUN) (mmol/L) |
| Normal Control | - | - | 7 days | ~70 | ~15 | ~7 |
| Potassium Oxonate + Hypoxanthine | 300 + 300 | IP + Gavage | 7 days | ~120 | ~25 | ~10 |
Values are approximate based on graphical data and textual descriptions.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for inducing hyperuricemia using this compound and potassium oxonate.
This compound Protocol for Acute Hyperuricemia in Rats
This protocol is based on a study investigating the acute effects of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for a standard period with free access to food and water.
-
Inducing Agent: this compound is dissolved in a suitable vehicle.
-
Administration: A single intraperitoneal injection of this compound is administered at a dose of 150 mg/kg.
-
Sample Collection: Blood samples are collected at 24 hours post-injection for the analysis of serum uric acid and creatinine.
Potassium Oxonate Protocol for Hyperuricemia in Rats
This protocol describes a common method for inducing a more sustained hyperuricemia.
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Standard acclimatization period.
-
Inducing Agent: Potassium oxonate is suspended in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na).
-
Administration: Potassium oxonate is administered daily via oral gavage at a dose of 750 mg/kg for 14 consecutive days.
-
Sample Collection: Blood samples are collected after the final administration to measure serum uric acid, creatinine, and BUN levels.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Inhibition of Uricase by this compound and Potassium Oxonate.
Caption: General Experimental Workflow for Inducing Hyperuricemia.
Concluding Remarks
Both this compound and potassium oxonate are effective uricase inhibitors for inducing hyperuricemia in animal models. The choice between them may depend on the specific research question, the desired duration of hyperuricemia (acute vs. chronic), and the preferred route of administration.
Potassium oxonate has been more extensively characterized in the literature, often used in combination with a purine precursor like hypoxanthine or a high-purine diet to establish a more robust and sustained hyperuricemic state. This makes it a suitable choice for chronic studies.
This compound has been shown to effectively induce acute hyperuricemia following a single administration. More comprehensive studies detailing dose-response relationships and effects on a wider range of biochemical markers would be beneficial for a more direct comparison.
Researchers should carefully consider the experimental details provided in the literature to select the most appropriate agent and protocol for their specific study, ensuring the establishment of a consistent and relevant animal model for hyperuricemia research.
References
Febuxostat's Efficacy in Uricase Inhibitor-Induced Hyperuricemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Uric Acid Production
Hyperuricemia, an excess of uric acid in the blood, is a primary factor in the development of gout.[1] Uric acid is the final product of purine metabolism in humans.[2] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[1][3] This enzyme is critical in the purine breakdown pathway, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[4] By blocking xanthine oxidase, febuxostat effectively reduces the production of uric acid, thereby lowering serum uric acid levels. Unlike allopurinor, which is a purine analog, febuxostat's non-purine structure may contribute to its high affinity and potent inhibition of both the oxidized and reduced forms of xanthine oxidase.
Uric Acid Synthesis and Febuxostat's Point of Intervention
The following diagram illustrates the purine metabolism pathway and the mechanism of action of febuxostat.
Experimental Protocols: Inducing Hyperuricemia in Rodent Models
To study the efficacy of anti-hyperuricemic drugs like febuxostat, rodent models are commonly used. Since rodents possess the enzyme uricase, which breaks down uric acid into the more soluble allantoin, a uricase inhibitor is administered to induce hyperuricemia. While allantoxanamide is a known potent uricase inhibitor, detailed experimental protocols frequently utilize potassium oxonate.
Representative Protocol for Potassium Oxonate-Induced Hyperuricemia in Rats:
This protocol is a synthesis of methodologies described in the scientific literature.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized for a week under standard laboratory conditions.
-
Induction of Hyperuricemia: Potassium oxonate is administered orally or intraperitoneally. A common dosage is 250 mg/kg body weight, given once daily for several consecutive days (e.g., 7 to 14 days).
-
Treatment Groups:
-
Normal Control: Receives the vehicle (e.g., saline or carboxymethyl cellulose).
-
Hyperuricemic Model: Receives potassium oxonate and the vehicle.
-
Positive Control: Receives potassium oxonate and a standard drug like allopurinol.
-
Test Groups: Receive potassium oxonate and various doses of the test compound (e.g., febuxostat).
-
-
Drug Administration: Test compounds and control drugs are typically administered orally one hour after the induction agent.
-
Sample Collection: Blood samples are collected at the end of the study period to measure serum uric acid levels.
-
Biochemical Analysis: Serum is separated by centrifugation, and uric acid concentration is determined using a commercial assay kit.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of febuxostat in a uricase inhibitor-induced hyperuricemia model.
Comparative Efficacy of Febuxostat
While direct comparative data in an this compound-induced model is lacking, extensive clinical and preclinical studies have compared febuxostat with allopurinol, the traditional first-line therapy for hyperuricemia.
Clinical Trial Data: Febuxostat vs. Allopurinol
The following tables summarize key findings from major clinical trials comparing the efficacy of febuxostat and allopurinol in patients with hyperuricemia and gout. These studies consistently demonstrate that febuxostat is more effective than standard fixed doses of allopurinol in lowering serum uric acid levels.
Table 1: Achievement of Target Serum Uric Acid (sUA) Levels (<6.0 mg/dL)
| Study (FACT) | Febuxostat 80 mg | Febuxostat 120 mg | Allopurinol 300 mg |
| Patients Achieving sUA <6.0 mg/dL at Last 3 Measurements | 53% | 62% | 21% |
Table 2: Efficacy in Patients with Renal Impairment (CONFIRMS Trial)
| Treatment Group | Patients Achieving sUA <6.0 mg/dL |
| Febuxostat 40 mg | 45% |
| Febuxostat 80 mg | 67% |
| Allopurinol (200/300 mg) | 42% |
Safety and Tolerability
In clinical trials, febuxostat has been generally well-tolerated. The most common adverse events reported include liver function abnormalities, nausea, joint pain, and rash. It is important to note that an increased risk of cardiovascular events has been a point of discussion for febuxostat compared to allopurinol, particularly in patients with pre-existing cardiovascular disease.
Alternative Therapies
Besides xanthine oxidase inhibitors like febuxostat and allopurinol, other therapeutic options for hyperuricemia include:
-
Uricosuric Agents: These drugs, such as probenecid and benzbromarone, increase the excretion of uric acid by the kidneys.
-
Uricase Agents: Pegloticase, a recombinant uricase, converts uric acid to the more soluble allantoin. It is typically reserved for severe, refractory gout.
Conclusion
Febuxostat is a highly effective urate-lowering therapy that has demonstrated superiority over fixed-dose allopurinol in achieving target serum uric acid levels in a broad range of patients with hyperuricemia and gout, including those with mild to moderate renal impairment. While specific comparative efficacy data in this compound-induced hyperuricemia models is not available, its potent mechanism of action as a xanthine oxidase inhibitor is well-established. The choice of a urate-lowering therapy should be individualized based on patient characteristics, including renal function and cardiovascular risk profile. Further preclinical studies in specific animal models such as the this compound-induced model could provide more nuanced insights into its comparative efficacy against other agents.
References
Allopurinol's Efficacy in Reducing Uric Acid in a Rat Model of Hyperuricemia Induced by Allantoxanamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of allopurinol's effect on uric acid levels in rats where hyperuricemia is induced by allantoxanamide. This model is particularly relevant for preclinical studies as rats, unlike humans, possess the enzyme uricase which degrades uric acid.[1][2] this compound inhibits this enzyme, leading to an accumulation of uric acid and creating a suitable model for studying hyperuricemic conditions.[3][4]
Allopurinol, a cornerstone in managing hyperuricemia and gout, functions by inhibiting xanthine oxidase, the enzyme responsible for the final two steps in uric acid synthesis.[5] Its active metabolite, oxypurinol, also contributes significantly to this inhibition. This guide will delve into the experimental protocols for such a study, present comparative data, and illustrate the underlying biochemical pathways and experimental workflow.
Comparative Efficacy of Uric Acid-Lowering Agents
The following table summarizes the expected quantitative data from a study comparing the effects of allopurinol and an alternative xanthine oxidase inhibitor, febuxostat, on serum uric acid levels in this compound-treated rats.
| Treatment Group | Dosage | Administration Route | Mean Serum Uric Acid (mg/dL) ± SD | Percent Reduction from Control |
| Control (this compound only) | 100 mg/kg | Intraperitoneal | 5.8 ± 0.7 | N/A |
| Allopurinol | 50 mg/kg | Oral | 2.5 ± 0.4 | 56.9% |
| Febuxostat | 10 mg/kg | Oral | 2.1 ± 0.3 | 63.8% |
Note: The data presented is a representative summary based on typical findings in hyperuricemia models and does not represent a specific single study.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for inducing hyperuricemia in rats using this compound and subsequently treating them with allopurinol.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250g
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
2. Induction of Hyperuricemia:
-
Agent: this compound
-
Dosage: 100-200 mg/kg body weight
-
Administration: A single intraperitoneal (IP) injection.
-
Timing: Blood samples for baseline uric acid levels should be taken prior to administration. Peak hyperuricemia is typically observed a few hours post-administration.
3. Treatment Groups:
-
Control Group: Receives this compound and a vehicle (e.g., saline or a suspension agent) orally.
-
Allopurinol Group: Receives this compound and allopurinol (e.g., 50 mg/kg) orally. Allopurinol is typically administered one hour prior to the uricase inhibitor to ensure it is active when uric acid levels begin to rise.
-
Alternative Treatment Group (e.g., Febuxostat): Receives this compound and febuxostat (e.g., 10 mg/kg) orally, following the same timing as the allopurinol group.
4. Sample Collection and Analysis:
-
Blood Sampling: Blood is collected from the tail vein or via cardiac puncture at specified time points (e.g., 2, 4, 6, and 24 hours) after this compound administration.
-
Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.
-
Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid assay kit, typically based on a colorimetric method.
Visualizing the Mechanisms and Workflow
To better understand the biochemical interactions and the experimental process, the following diagrams are provided.
Caption: Purine degradation pathway and points of inhibition.
Caption: Workflow for evaluating allopurinol in hyperuricemic rats.
References
- 1. ClinPGx [clinpgx.org]
- 2. Mechanism of uricase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a potent new uricase inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uric acid suppresses 1 alpha hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Hyperuricemia Models: Cross-Validating Findings for Enhanced Drug Discovery
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in unraveling the complexities of hyperuricemia and evaluating potential therapeutic interventions. This guide provides a comprehensive comparison of commonly used hyperuricemia models, offering a cross-validation of their key features, experimental protocols, and the signaling pathways they activate. By presenting quantitative data in a structured format and visualizing complex biological processes, this guide aims to facilitate informed model selection and accelerate the translation of research findings into clinical applications.
Hyperuricemia, characterized by elevated serum uric acid (SUA) levels, is a pivotal risk factor for gout and is increasingly associated with a spectrum of comorbidities, including chronic kidney disease, cardiovascular diseases, and metabolic syndrome.[1][2][3] Robust and reproducible animal models are therefore indispensable for investigating the pathophysiology of hyperuricemia and for the preclinical assessment of novel urate-lowering therapies.[4][5]
This guide delves into the nuances of various chemically-induced and genetically-modified hyperuricemia models, providing a framework for comparing experimental outcomes and validating therapeutic targets across different platforms.
Comparative Analysis of Hyperuricemia Models
The choice of a hyperuricemia model significantly influences experimental outcomes. Factors such as the desired onset (acute vs. chronic), the presence of associated pathologies (e.g., nephropathy), and the specific metabolic pathways under investigation should guide model selection. The following tables summarize the key characteristics and quantitative data from prevalent hyperuricemia models.
Table 1: Comparison of Chemically-Induced Hyperuricemia Models
| Model Inducer(s) | Animal Strain | Dosing & Administration | Key Features | Serum Uric Acid (SUA) Levels (μmol/L) | Associated Pathologies |
| Potassium Oxonate (PO) | Mice, Rats | 200-750 mg/kg, i.p. or oral gavage, daily for 7-14 days | Uricase inhibitor; induces acute hyperuricemia. | Model Group: ~224.79 ± 33.62 | Karyopyknosis of renal tubular epithelial cells, hyaline casts in the medulla. |
| Adenine | Rats | 100-300 mg/kg, oral gavage, for up to 48 days | Purine precursor; induces chronic hyperuricemia and renal injury. | Model Group: 92.9 ± 10.1 to 217.4 ± 18.6 | Renal crystal deposition, inflammatory cell infiltration, tubulointerstitial fibrosis. |
| Hypoxanthine | Mice | 500-1000 mg/kg, i.p. or oral gavage | Uric acid precursor; induces rapid and transient hyperuricemia. | Dramatically increased at 30 min, significantly decreased after 1 h. | Suitable for acute studies, less so for chronic mechanism investigation. |
| Fructose | Rats | 10-60% in drinking water or diet, for 4-8 weeks | Induces hyperuricemia alongside metabolic syndrome features. | Model Group: ~174.93 ± 30.46 (did not show significant increase in one study) | Abnormal glycometabolism, insulin resistance. |
| Yeast Extract | Rats, Quail | 10-20 g/kg, oral gavage | High purine content; mimics diet-induced hyperuricemia. | Significantly increased SUA levels. | Disorders of purine metabolism. |
| PO + Hypoxanthine | Mice, Rats | PO: 200-1000 mg/kg; Hypoxanthine: 300-500 mg/kg, daily for 7 days | Rapid and sustained increase in SUA levels. | Significantly elevated SUA, creatinine, and urea nitrogen. | Reduced diet and mental malaise in mice. |
| PO + Adenine | Rats | PO: 1500 mg/kg; Adenine: 50-150 mg/kg, daily for 5-14 days | Rapid and significant increase in SUA levels. | Significantly increased SUA levels. | Degree of renal damage varies with dosage. |
| Yeast Extract + Adenine + PO | Rats | Yeast: 10 g/kg; Adenine: 100 mg/kg; PO: 300 mg/kg (i.p. on days 1, 3, 7) | Rapid and effective method for inducing hyperuricemia. | Significantly higher SUA levels compared to other combination models. | Significant weight loss, kidney inflammation, and structural damage. |
Table 2: Genetically-Modified Hyperuricemia Model
| Model | Gene Modification | Key Features | Serum Uric Acid (SUA) Levels (μmol/L) | Associated Pathologies |
| Uricase (Uox) Knockout | Uox-/- | Spontaneous and sustained hyperuricemia from birth, closely mimics human uric acid metabolism. | ~458.39 ± 38.29 | Anemia, inflammasome activation, severe renal injury. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of findings.
Potassium Oxonate-Induced Hyperuricemia in Rats
-
Animal Acclimatization: Male Sprague-Dawley or Wistar rats (180-220 g) are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week with free access to standard chow and water.
-
Group Allocation: Animals are randomly divided into a normal control group and a hyperuricemia model group.
-
Induction: The model group receives potassium oxonate (250-750 mg/kg) dissolved in a vehicle (e.g., 0.5% sodium carboxymethylcellulose) via oral gavage or intraperitoneal injection once daily for 7 to 14 consecutive days. The control group receives the vehicle only.
-
Sample Collection: On the day following the final treatment, blood samples are collected via the retro-orbital sinus or tail vein. Serum is separated by centrifugation for uric acid analysis.
Adenine and Potassium Oxonate-Induced Hyperuricemia in Rats
-
Animal Acclimatization: As described above.
-
Group Allocation: Animals are randomly assigned to control and model groups.
-
Induction: The model group is orally administered adenine (100-150 mg/kg) and potassium oxonate (600-1500 mg/kg) daily for a specified period (e.g., 14 days). The control group receives the vehicle.
-
Monitoring and Sample Collection: Body weight and food intake are monitored regularly. Blood and 24-hour urine samples are collected at baseline and at the end of the study for the determination of uric acid and creatinine levels. Kidney tissues may be harvested for histopathological examination.
Key Signaling Pathways in Hyperuricemia
The pathogenesis of hyperuricemia-related complications, particularly renal injury, involves the activation of several key signaling pathways. Understanding these pathways is essential for identifying therapeutic targets.
The NLRP3 inflammasome and TLR4/MyD88/NF-κB signaling pathways are critically involved in the inflammatory response triggered by uric acid. Uric acid crystals can activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18.
The experimental workflow for inducing and evaluating hyperuricemia models typically involves several stages, from animal acclimatization to biochemical and pathological analysis.
References
- 1. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 2. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocytogen.com [biocytogen.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating renal injury characteristics in different rat models of hyperuricemia and elucidating pathological molecular mechanisms via serum metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hyperuricemia Models: Focus on the Reproducibility of Allantoxanamide-Induced Hyperuricemia
For researchers, scientists, and drug development professionals, the selection of a robust and reproducible animal model is paramount for the successful investigation of hyperuricemia and the development of novel therapeutics. This guide provides a comparative analysis of the allantoxanamide-induced hyperuricemia model against other commonly employed alternatives, with a focus on reproducibility, supported by experimental data and detailed protocols.
Introduction to Hyperuricemia Models
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and is increasingly associated with cardiovascular and renal diseases. Animal models are indispensable tools for studying the underlying mechanisms of hyperuricemia and for the preclinical evaluation of new treatments. The majority of mammals, unlike humans, possess the enzyme uricase, which degrades uric acid to the more soluble allantoin. Therefore, to induce hyperuricemia in animals like rats and mice, it is necessary to inhibit uricase activity or overload the purine metabolism pathway.
This guide focuses on the reproducibility of the this compound-induced model and compares it with other prevalent chemical-induced and genetically modified models.
Comparison of Hyperuricemia Induction Methods
The choice of a hyperuricemia model depends on the specific research question, the desired duration of hyperuricemia (acute vs. chronic), and the endpoint measurements. The following table summarizes key features of the this compound model and its common alternatives.
| Model | Inducing Agent(s) | Mechanism of Action | Typical Species | Advantages | Disadvantages |
| This compound-Induced | This compound (a uricase inhibitor) | Inhibits the enzymatic conversion of uric acid to allantoin.[1] | Rat[1] | Potent and rapid induction of hyperuricemia.[1] | Can cause tubular injury at higher doses.[1] |
| Potassium Oxonate-Induced | Potassium Oxonate (a uricase inhibitor) | Competitively inhibits uricase, blocking uric acid degradation.[2] | Rat, Mouse | Widely used and well-characterized; can induce both acute and chronic hyperuricemia. | Dosage and administration route can vary, potentially affecting reproducibility. May have off-target effects on other enzymes. |
| Potassium Oxonate + Purine Precursor | Potassium Oxonate + Hypoxanthine/Adenine/Yeast Extract | Combines uricase inhibition with increased production of uric acid from purine precursors. | Rat, Mouse | Induces a more significant and stable elevation of serum uric acid. Mimics hyperuricemia caused by a high-purine diet. | Adenine can be nephrotoxic at high doses. Requires careful titration of two components. |
| Fructose-Induced | High-Fructose Diet/Solution | Increases uric acid production by activating purine metabolism. | Mouse | Relevant for studying the link between metabolic syndrome and hyperuricemia. | May not consistently induce significant hyperuricemia on its own. |
| Uricase Knockout (Uox-/-) | Genetic Modification | Complete absence of uricase activity, closely mimicking the human condition. | Mouse, Rat | Provides a stable and chronic hyperuricemic phenotype. Highly relevant to human physiology. | High mortality rates and severe nephropathy can be confounding factors. Development and maintenance of the colony can be resource-intensive. |
Quantitative Data Comparison
The following table presents a summary of expected serum uric acid (SUA) levels in different hyperuricemia models, compiled from various studies. The variability in these ranges can be an indicator of the model's reproducibility.
| Model | Species | Treatment | Expected Serum Uric Acid (mg/dL) | Reference |
| Normal Control | Rat | Vehicle | 1.0 - 2.0 | |
| This compound-Induced | Rat | This compound | 3.3 ± 1.4 | |
| Potassium Oxonate-Induced | Rat | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 | |
| Potassium Oxonate + Adenine-Induced | Mouse | Adenine (50 mg/kg) + Potassium Oxonate (300 mg/kg) for 14 days | Significantly higher than control | |
| Fructose-Induced | Mouse | Fructose treatment | 1.75 ± 0.30 (no significant increase) | |
| Uricase Knockout (Uox-/-) | Mouse | - | 4.58 ± 0.38 |
Experimental Protocols
This compound-Induced Hyperuricemia in Rats
This protocol is based on a study investigating the effects of acute hyperuricemia on vitamin D metabolism.
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized for a standard period with free access to food and water.
-
Induction:
-
A single intraperitoneal (i.p.) injection of this compound at a dose of 100-200 mg/kg.
-
-
Positive Control (for therapeutic studies):
-
Febuxostat (a xanthine oxidase inhibitor) can be administered prior to this compound to assess the uric acid-lowering effects of a test compound.
-
-
Sample Collection:
-
Blood samples are collected at specified time points (e.g., 24 hours) post-injection to measure serum uric acid levels.
-
Potassium Oxonate-Induced Hyperuricemia in Rats
This is a widely used protocol for inducing acute hyperuricemia.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Acclimatization: Standard acclimatization period.
-
Induction:
-
A single intraperitoneal (i.p.) injection of potassium oxonate at a dose of 250 mg/kg.
-
Alternatively, for a more chronic model, potassium oxonate can be administered orally (gavage) for several consecutive days or mixed in the feed.
-
-
Positive Control:
-
Allopurinol (a xanthine oxidase inhibitor) is commonly used as a positive control for evaluating urate-lowering therapies.
-
-
Sample Collection:
-
Blood samples are collected from the retro-orbital sinus or tail vein for serum uric acid analysis.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the this compound-induced hyperuricemia model.
Caption: Simplified pathway of purine metabolism and sites of pharmacological inhibition.
Conclusion
The this compound-induced hyperuricemia model offers a potent and rapid method for elevating serum uric acid in rodents. While its reproducibility requires further direct comparative studies, the available data suggests it is a viable model, particularly for acute studies. For chronic studies, or for research focused on the metabolic syndrome aspects of hyperuricemia, other models such as those induced by potassium oxonate in combination with purine precursors, or uricase knockout models, may be more suitable. The choice of model should be carefully considered based on the specific aims of the research. Adherence to standardized and detailed protocols is crucial for ensuring the reproducibility and comparability of results across different studies.
References
Modulating Allantoin Levels In Vivo: A Comparative Guide to Allantoxanamide and Other Uricase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to modulate allantoin levels in vivo, with a central focus on the uricase inhibitor allantoxanamide. While direct quantitative data on the in vivo effects of this compound on allantoin concentrations remains elusive in readily available literature, its mechanism of action as a potent uricase inhibitor allows for a strong inference of its effects. This guide will leverage data from a comparable uricase inhibitor, oxonic acid, to provide a quantitative framework for comparison. Additionally, we will explore alternatives that increase allantoin levels, such as the administration of uricase itself.
Comparison of this compound and Alternatives on Allantoin Levels
Allantoin is a key metabolite in the purine degradation pathway in most mammals, produced from the oxidation of uric acid by the enzyme uricase. In humans and higher primates, the gene for uricase is non-functional, and uric acid is the final product of purine metabolism. However, in many animal models used in research, such as rodents, uricase is active. Therefore, modulating uricase activity is a direct method to alter in vivo allantoin levels.
Mechanism of Action: Uricase Inhibition
This compound and its analogue, oxonic acid, are potent inhibitors of uricase. By blocking this enzyme, they prevent the conversion of uric acid to allantoin, leading to an increase in serum uric acid and a corresponding decrease in allantoin levels. This approach is valuable for studying the physiological roles of both uric acid and allantoin, as well as for creating animal models of hyperuricemia.
Alternative Approach: Uricase Administration
Conversely, the administration of exogenous uricase, such as the recombinant enzyme rasburicase, has the opposite effect. It enhances the conversion of uric acid to allantoin, thereby lowering uric acid levels and increasing allantoin levels. This is a therapeutic strategy used in the management of tumor lysis syndrome and severe gout.
Quantitative Data on In Vivo Allantoin Modulation
The following table summarizes the expected and observed effects of different compounds on in vivo allantoin levels. Due to the lack of direct quantitative data for this compound's effect on allantoin, data from studies using the uricase inhibitor oxonic acid in mice is presented as a comparable alternative.
| Compound | Class | Mechanism of Action | Expected Effect on Allantoin | Observed Effect on Allantoin (in vivo) | Animal Model | Reference |
| This compound | Uricase Inhibitor | Inhibits the conversion of uric acid to allantoin | Decrease | Data not available | Rat | [1] |
| Oxonic Acid | Uricase Inhibitor | Inhibits the conversion of uric acid to allantoin | Decrease | Serum allantoin decreased | Mouse | [2] |
| Rasburicase | Recombinant Uricase | Catalyzes the conversion of uric acid to allantoin | Increase | Allantoin levels increase | Humans | [3] |
Note: The study on oxonic acid demonstrated a decrease in serum allantoin, though specific quantitative values were presented graphically in the supplemental data of the cited paper.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the in vivo modulation of allantoin levels and its subsequent quantification.
Protocol 1: In Vivo Inhibition of Uricase in Rodents
Objective: To decrease in vivo allantoin levels through the inhibition of uricase.
Materials:
-
This compound or Potassium Oxonate
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Standard laboratory animal housing and diet
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a suspension of this compound or potassium oxonate in the chosen vehicle at the desired concentration. For example, this compound can be administered intraperitoneally at a dose of 150 mg/kg.
-
Administration: Administer the compound to the animals via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Blood Sampling: At predetermined time points after administration (e.g., 2, 4, 8, 24 hours), collect blood samples from the animals.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Allantoin Quantification: Analyze the plasma samples for allantoin concentration using a validated analytical method such as HPLC or LC-MS/MS.
Protocol 2: Quantification of Allantoin in Plasma by HPLC
Objective: To measure the concentration of allantoin in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., phosphate buffer)
-
Acetonitrile
-
Plasma samples
-
Allantoin standard solutions
-
Trichloroacetic acid (TCA) for protein precipitation
Procedure:
-
Sample Preparation: Precipitate proteins from the plasma samples by adding an equal volume of cold 10% TCA. Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Chromatographic Separation: Inject the supernatant onto the C18 column. Elute the compounds using an isocratic or gradient mobile phase.
-
Detection: Monitor the eluent at a specific wavelength (e.g., 210 nm) to detect allantoin.
-
Quantification: Create a standard curve using known concentrations of allantoin. Determine the concentration of allantoin in the plasma samples by comparing their peak areas to the standard curve.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate the biochemical pathways and experimental workflows.
Caption: Purine metabolism pathway showing the action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical relationship of uricase inhibition on allantoin levels.
References
A Comparative Analysis of Uricase Inhibitors for Gout and Hyperuricemia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various uricase inhibitors currently utilized in research and clinical settings for the management of hyperuricemia and gout. We delve into the distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to aid in the selection and evaluation of these compounds for research and drug development purposes.
Introduction to Uricase Inhibition
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary precursor to the development of gout, a painful inflammatory arthritis. Uric acid is the final product of purine metabolism in humans, who lack the enzyme uricase that is present in most other mammals.[1][2][3] Therapeutic strategies to lower serum uric acid (sUA) levels primarily revolve around the inhibition of enzymes involved in its production or the enhancement of its excretion. This guide focuses on a comparative analysis of three major classes of drugs that target these mechanisms: Xanthine Oxidase Inhibitors, Uricosuric Agents, and Recombinant Uricases.
Comparative Efficacy of Uricase Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of commonly researched and prescribed uricase inhibitors.
In Vitro Inhibitory Potency
| Inhibitor Class | Compound | Target | IC50 / Ki | Source(s) |
| Xanthine Oxidase Inhibitors | Allopurinol | Xanthine Oxidase | IC50: 0.2-50 µM | [4][5] |
| Febuxostat | Xanthine Oxidase | IC50: 1.8 nM; Ki: 0.6 nM | ||
| Uricosuric Agents | Probenecid | URAT1 | IC50: 22-165 µM | |
| Benzbromarone | URAT1 | IC50: 0.0372-0.53 µM | ||
| Lesinurad | URAT1 | IC50: 3.5-7.3 µM | ||
| Dotinurad | URAT1 | IC50: 37.2 nM |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Lower values indicate higher potency.
Clinical Efficacy: Serum Uric Acid (sUA) Reduction
| Drug | Dosage | Percentage of Patients Achieving sUA < 6.0 mg/dL | Clinical Trial Highlights | Source(s) |
| Allopurinol | 300 mg/day | 21% - 22% | Less effective than febuxostat at this fixed dose. | |
| Febuxostat | 80 mg/day | 48% - 53% | More effective than 300 mg allopurinol at lowering sUA. | |
| 120 mg/day | 62% - 65% | Demonstrates dose-dependent efficacy. | ||
| Pegloticase | 8 mg biweekly | 42% - 47% | Rapid and significant sUA reduction in refractory gout. | |
| Rasburicase | 0.15-0.2 mg/kg/day | Rapid reduction | Primarily used for tumor lysis syndrome-related hyperuricemia. |
Mechanisms of Action
Uricase inhibitors lower serum uric acid levels through distinct mechanisms, primarily by inhibiting uric acid synthesis or promoting its renal excretion.
Purine Metabolism and Points of Inhibition
The following diagram illustrates the purine metabolism pathway and highlights the points of action for different classes of uricase inhibitors. Xanthine oxidase inhibitors block the final two steps of uric acid production, while uricosuric agents act on the URAT1 transporter in the kidneys to prevent uric acid reabsorption. Recombinant uricases directly metabolize uric acid into a more soluble compound.
Caption: Purine metabolism pathway and inhibitor action sites.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro and in vivo evaluation of uricase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which results in an increase in absorbance at 295 nm. The rate of this reaction is measured in the presence and absence of an inhibitor to determine the percent inhibition and subsequently the IC50 value.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (inhibitor)
-
Allopurinol (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare stock solutions of the test compound and allopurinol in DMSO.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of various concentrations of the test compound or allopurinol (diluted from the stock solution) to the respective wells. For the control (no inhibitor) and blank wells, add 25 µL of DMSO.
-
Add 50 µL of xanthine solution to all wells except the blank wells. Add 50 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Hyperuricemia Model in Rodents
This protocol describes the induction of hyperuricemia in rats or mice using potassium oxonate, a uricase inhibitor, to evaluate the in vivo efficacy of test compounds.
Principle: Rodents possess the enzyme uricase, which degrades uric acid to allantoin. Potassium oxonate inhibits uricase, leading to an accumulation of uric acid in the blood, thus creating a hyperuricemic model. The efficacy of a test compound is assessed by its ability to reduce serum uric acid levels in these animals.
Materials:
-
Male Sprague-Dawley rats or Kunming mice
-
Potassium oxonate
-
Hypoxanthine (optional, to increase purine load)
-
Test compound
-
Allopurinol or Febuxostat (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Blood collection supplies
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization:
-
House the animals in a controlled environment for at least one week before the experiment with free access to standard chow and water.
-
-
Model Induction:
-
Divide the animals into groups: Normal Control, Model Control, Positive Control, and Test Compound groups.
-
For all groups except the Normal Control, administer potassium oxonate (e.g., 250 mg/kg, intraperitoneally or orally) one hour before the administration of the test compound or vehicle.
-
To enhance hyperuricemia, hypoxanthine (e.g., 300 mg/kg, orally) can be co-administered with potassium oxonate.
-
-
Drug Administration:
-
Administer the vehicle to the Normal Control and Model Control groups.
-
Administer the positive control (e.g., allopurinol 5 mg/kg or febuxostat 5 mg/kg, orally) to the Positive Control group.
-
Administer the test compound at various doses to the respective test groups.
-
Treatment is typically carried out daily for 7-14 days.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period (e.g., 2 hours after the last administration), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit.
-
-
Data Analysis:
-
Compare the mean serum uric acid levels between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in sUA levels in the test compound groups compared to the model control group indicates efficacy.
-
Experimental Workflow and Signaling Pathway Diagrams
Visualizing experimental workflows and biological pathways is essential for clear communication in research.
Caption: General experimental workflow for inhibitor evaluation.
This guide provides a foundational comparison of different uricase inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to tailor experimental protocols to their specific research questions. The provided data and methodologies aim to facilitate informed decision-making in the pursuit of novel and improved therapies for hyperuricemia and gout.
References
Validating the Allantoxanamide Model for Preclinical Drug Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allantoxanamide as a preclinical drug screening model, juxtaposed with established alternatives. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions for their drug discovery pipelines. While this compound has been identified as an inhibitor of uricase and xanthine oxidase, comprehensive preclinical data remains limited. This guide presents the available information and draws comparisons with well-characterized inhibitors of these enzymes.
Mechanism of Action: Uric Acid Metabolism
This compound has been identified as an inhibitor of both uricase (urate oxidase) and xanthine oxidase.[1] These enzymes are pivotal in the purine metabolism pathway, which ultimately leads to the production and degradation of uric acid.
-
Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Inhibition of xanthine oxidase is a key strategy for reducing uric acid levels in the treatment of hyperuricemia and gout.
-
Uricase (Urate Oxidase): This enzyme, present in most mammals but not in humans, catalyzes the conversion of uric acid to the more soluble and readily excretable allantoin. Inhibition of uricase in animal models is a common method to induce hyperuricemia for preclinical studies.
Signaling Pathway of Purine Metabolism and Enzyme Inhibition
Caption: Inhibition of Xanthine Oxidase and Uricase in Purine Metabolism.
Comparative Performance Data
Due to the limited publicly available preclinical data for this compound, this section provides a comparative summary with established xanthine oxidase and uricase inhibitors.
Table 1: In Vitro Potency of Xanthine Oxidase Inhibitors
| Compound | Target | IC50 | Inhibition Type | Reference |
| This compound | Xanthine Oxidase | Data not available | Data not available | |
| Allopurinol | Xanthine Oxidase | 7 µM | Competitive | [2] |
| Febuxostat | Xanthine Oxidase | 0.003 µM (bovine milk) | Mixed | [3] |
| Tigulixostat | Xanthine Oxidase | 0.003 µM (bovine milk) | Data not available | [3] |
Table 2: In Vivo Efficacy of Uric Acid Lowering Agents
| Compound | Model | Dose | Route | % Reduction in Serum Uric Acid | Reference |
| This compound | Rat | 100-200 mg/kg | Intraperitoneal | Induces hyperuricemia | |
| Febuxostat | Rat (potassium oxonate-induced hyperuricemia) | Not specified | Oral | EC50: 0.34 µg/ml | [3] |
| Allopurinol | Rat (potassium oxonate-induced hyperuricemia) | Not specified | Oral | Not specified | |
| Rasburicase | Human (pediatric) | 0.15-0.2 mg/kg | Intravenous | Rapid normalization | |
| ALLN-346 (engineered uricase) | Uricase-deficient mice | Not specified | Oral | 44% (7-day study) |
Table 3: Preclinical Toxicology Profile
| Compound | Test | Species | LD50 | NOAEL | Reference |
| This compound | Acute, Subchronic, Chronic | Data not available | Data not available | Data not available | |
| Allopurinol | Acute | Rat | >2000 mg/kg (oral) | Not specified | |
| Febuxostat | Chronic | Rat | Not specified | 100 mg/kg/day (6 months) | |
| Rasburicase | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of preclinical models. Below are representative protocols for key experiments.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compound (e.g., this compound) and known inhibitors (e.g., Allopurinol)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions.
-
In a 96-well plate, add phosphate buffer, xanthine oxidase enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, xanthine.
-
Measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro Xanthine Oxidase Inhibition Assay
Caption: Step-by-step workflow for determining xanthine oxidase inhibition.
Protocol 2: In Vivo Hyperuricemia Model and Drug Efficacy Testing
Objective: To evaluate the in vivo efficacy of a test compound in a hyperuricemic animal model.
Materials:
-
Rodents (e.g., rats or uricase-deficient mice)
-
Uricase inhibitor (e.g., potassium oxonate or this compound) to induce hyperuricemia
-
Test compound and vehicle control
-
Blood collection supplies
-
Analytical equipment for measuring serum uric acid levels (e.g., HPLC or enzymatic assay kits)
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Induce hyperuricemia by administering a uricase inhibitor (e.g., intraperitoneal injection of potassium oxonate).
-
Administer the test compound or vehicle control through the desired route (e.g., oral gavage).
-
Collect blood samples at various time points after drug administration.
-
Separate serum from the blood samples.
-
Measure the concentration of uric acid in the serum using a validated analytical method.
-
Compare the serum uric acid levels in the test compound-treated group to the vehicle-treated control group.
-
Calculate the percentage reduction in serum uric acid levels to determine the in vivo efficacy of the test compound.
Logical Flow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo efficacy in a hyperuricemia model.
Conclusion
The this compound model presents a tool for inducing hyperuricemia in preclinical animal studies due to its inhibitory action on uricase. However, a comprehensive validation of this compound as a drug screening model is hampered by the lack of publicly available quantitative data on its in vitro potency and in vivo toxicology. For a thorough preclinical assessment of new chemical entities targeting uric acid metabolism, it is recommended to perform head-to-head comparisons with well-characterized inhibitors like allopurinol and febuxostat, utilizing standardized and validated experimental protocols as outlined in this guide. Further research to fully characterize the preclinical profile of this compound would be beneficial to the scientific community.
References
- 1. Frontiers | Oral Treatment With an Engineered Uricase, ALLN-346, Reduces Hyperuricemia, and Uricosuria in Urate Oxidase-Deficient Mice [frontiersin.org]
- 2. Mechanistic insights into xanthine oxidoreductase from development studies of candidate drugs to treat hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB0101 PRECLINICAL IN VITRO AND IN VIVO EFFICACY STUDIES OF TIGULIXOSTAT, A SELECTIVE NON-PURINE XANTHINE OXIDASE INHIBITOR | Annals of the Rheumatic Diseases [ard.bmj.com]
Synergistic Urate-Lowering Strategies: A Comparative Analysis of Allantoxanamide's Drug Class with Other Gout Therapies
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the Synergistic Effects of Uricase Inhibitors, such as Allantoxanamide, in Combination with Other Urate-Altering Compounds for the Management of Hyperuricemia and Gout.
This guide provides a detailed comparison of combination therapies involving uricase inhibitors, a class of drugs that includes this compound. While specific clinical data on this compound in combination therapies are limited, this document leverages extensive experimental data from studies on other uricase inhibitors and urate-altering compounds to highlight the principles and benefits of synergistic approaches in managing gout.
Introduction to this compound and Uricase Inhibition
This compound is a known inhibitor of uricase (urate oxidase), an enzyme that catalyzes the oxidation of uric acid to the more soluble compound allantoin. In humans, the gene for uricase is non-functional, leading to higher baseline levels of uric acid. Inhibition of the residual uricase activity, or exogenously administered uricase, is a therapeutic strategy for managing hyperuricemia. This compound has been used in preclinical research to induce hyperuricemia in animal models to study the pathophysiology of gout and to evaluate new urate-lowering therapies.
The primary mechanism of action of uricase inhibitors is to prevent the breakdown of uric acid, thereby increasing its levels. Conversely, uricase-based therapies, such as pegloticase, introduce a functional uricase to break down excess uric acid. The principle of combining a uricase-based therapy with other urate-altering compounds is to achieve a more profound and sustained reduction in serum uric acid (sUA) levels, which is the cornerstone of gout management.
Synergistic Combination Strategies
The management of gout often requires a multi-faceted approach, and combination therapy is emerging as a superior strategy for patients who do not achieve target sUA levels with monotherapy. The rationale behind combining different classes of urate-altering compounds is to target multiple mechanisms involved in uric acid homeostasis.
Uricase Inhibitors and Xanthine Oxidase Inhibitors
Xanthine oxidase inhibitors, such as allopurinol and febuxostat, decrease the production of uric acid. In preclinical models, the combination of a uricase inhibitor like potassium oxonate with a xanthine oxidase inhibitor like allopurinol is a standard method to induce and study hyperuricemia. While clinically this specific combination is for research, the co-administration of a uricase therapy (e.g., pegloticase) with a xanthine oxidase inhibitor is being explored to enhance urate-lowering efficacy.
Uricase Therapy and Immunomodulators
A significant challenge with biologic uricase therapies like pegloticase is their immunogenicity, which can lead to the formation of anti-drug antibodies, loss of efficacy, and infusion reactions. A promising synergistic strategy is the co-administration of an immunomodulator, such as methotrexate, to suppress the immune response against the uricase therapy.
Xanthine Oxidase Inhibitors and URAT1 Inhibitors
Another effective combination is the use of a xanthine oxidase inhibitor with a URAT1 inhibitor. URAT1 is a transporter in the kidneys responsible for the reabsorption of uric acid back into the bloodstream. Inhibiting URAT1, with drugs like lesinurad and verinurad, promotes the excretion of uric acid. This dual-mechanism approach of reducing production and increasing excretion has proven highly effective in lowering sUA levels.
Quantitative Data Comparison
The following tables summarize the quantitative data from key clinical trials evaluating the synergistic effects of combination therapies.
Table 1: Pegloticase in Combination with Methotrexate for Uncontrolled Gout (MIRROR Randomized Controlled Trial)
| Outcome Measure | Pegloticase + Methotrexate (n=100) | Pegloticase + Placebo (n=52) | p-value |
| Primary Endpoint: sUA <6 mg/dL at Month 6 | 71.0% | 40.0% | <0.001[1] |
| Mean sUA at 52 weeks (mg/dL) | 1.1 ± 2.5 | - | - |
| Patients with Anti-PEG Antibodies | 23% | 50% | - |
| Gout Flares (Weeks 1-24) | 85.7% | - | - |
| Infusion Reactions | 4.0% | 34.6% | <0.001 |
Data sourced from the MIRROR randomized controlled trial.[1][2][3][4]
Table 2: Verinurad in Combination with Febuxostat for Gout or Asymptomatic Hyperuricemia (Phase 2a Study)
| Treatment Group | Mean sUA Reduction from Baseline | Percentage of Patients Achieving sUA <5 mg/dL |
| Febuxostat 40 mg alone | ~42% | - |
| Verinurad 2.5 mg + Febuxostat 40 mg | ~52% | - |
| Verinurad 20 mg + Febuxostat 40 mg | ~77% | - |
| Febuxostat 80 mg alone | ~55% | - |
| Verinurad 2.5 mg + Febuxostat 80 mg | ~62% | - |
| Verinurad 15 mg + Febuxostat 80 mg | ~82% | - |
Data presented as approximate values based on graphical representations in the publication.
Experimental Protocols
In Vivo Model: Potassium Oxonate-Induced Hyperuricemia in Rats
This model is widely used to evaluate the efficacy of urate-lowering therapies.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Hyperuricemia: Potassium oxonate, a uricase inhibitor, is administered orally or intraperitoneally. A common dosage is 250 mg/kg. To further increase uric acid levels, a purine precursor like hypoxanthine or adenine can be co-administered.
-
Treatment Groups:
-
Normal Control (Vehicle)
-
Hyperuricemic Model (Potassium Oxonate + Vehicle)
-
Positive Control (Potassium Oxonate + Allopurinol)
-
Test Compound Group (Potassium Oxonate + Test Compound)
-
-
Drug Administration: Test compounds and controls are typically administered orally once daily for a specified period (e.g., 7-14 days).
-
Sample Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period to measure serum uric acid, creatinine, and blood urea nitrogen (BUN) levels.
In Vitro Assay: Xanthine Oxidase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme xanthine oxidase.
-
Enzyme and Substrate: Bovine milk xanthine oxidase and xanthine as the substrate are commonly used.
-
Assay Buffer: A phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8) is used.
-
Procedure: a. The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the xanthine oxidase enzyme solution in the assay buffer at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes). b. The reaction is initiated by adding the xanthine substrate. c. The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 293-295 nm over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.
Signaling Pathways and Mechanisms of Action
The synergistic effects of these combination therapies can be understood by examining their impact on key signaling pathways involved in gout and uric acid homeostasis.
Caption: Key pathways in uric acid metabolism and gouty inflammation, with points of intervention for different drug classes.
Caption: A typical experimental workflow for an in vivo hyperuricemia rat model.
Conclusion
The synergistic combination of urate-altering compounds represents a highly effective strategy for the management of hyperuricemia and gout, particularly in patients who are refractory to monotherapy. While clinical data on this compound itself is sparse, the principles derived from studies on other uricase inhibitors and urate-lowering agents provide a strong rationale for exploring such combinations. The use of immunomodulators to enhance the efficacy and durability of uricase therapies, and the dual-mechanism approach of combining xanthine oxidase inhibitors with URAT1 inhibitors, are prime examples of successful synergistic strategies. Further research into novel combinations and the development of new agents will continue to advance the treatment paradigm for this debilitating disease.
References
- 1. MIRROR Randomized Controlled Trial Meets Primary Endpoint and Shows 71% of Patients Achieved a Complete Response Rate Using KRYSTEXXA® (pegloticase injection) with Methotrexate [businesswire.com]
- 2. Adding methotrexate to pegloticase nearly doubles gout response rate - Medical Conferences [conferences.medicom-publishers.com]
- 3. MIRROR: Addition of Methotrexate to Pegloticase Is Efficacious, Safe [brighamhealthonamission.org]
- 4. hcplive.com [hcplive.com]
Safety Operating Guide
Navigating the Disposal of Allantoxanamide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Allantoxanamide, a uricase inhibitor used in research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for assessing potential hazards and ensuring compatible disposal procedures.
| Property | Value | Source |
| Molecular Formula | C4H4N4O3 | PubChem |
| Molecular Weight | 156.1 g/mol | PubChem |
| Appearance | Solid (presumed) | General chemical information |
| Solubility | No data available | N/A |
| Reactivity | No specific data available. As a triazine derivative, it should be considered potentially reactive with strong oxidizing agents, strong acids, and strong bases. | General chemical principles |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory to ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not dispose of this compound in general laboratory trash or down the drain.
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a separate, compatible liquid waste container.
-
Ensure containers are made of materials compatible with organic and nitrogenous compounds.
3. Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name: 4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazine-2-carboxamide
-
An approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, if applicable based on analogous compounds).
-
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as strong acids, bases, and oxidizing agents.
5. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the disposal vendor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guidance is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations. In the absence of a specific SDS for this compound, a conservative approach to its disposal as a hazardous chemical is required.
Essential Safety and Handling Protocols for Allantoxanamide
Introduction:
This document provides essential safety and logistical information for the handling of Allantoxanamide, a potent uricase inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on safety protocols for handling hazardous chemicals, including related compounds such as Alloxan, and general best practices for laboratory safety when working with potent enzyme inhibitors. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, especially in powdered form, comprehensive personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 acid gas cartridges or a Powered Air-Purifying Respirator (PAPR). - Chemical-resistant disposable gown, closing in the back. - Double-layered, powder-free nitrile gloves. - Chemical splash goggles and a face shield. - Disposable shoe covers. |
| Solution Preparation | - Laboratory coat with tight-fitting cuffs. - Chemical-resistant gloves (nitrile or butyl rubber recommended). - Safety glasses with side shields or chemical splash goggles. |
| In-vitro/In-vivo Experiments | - Standard laboratory coat. - Disposable nitrile gloves. - Safety glasses. |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound from receipt to disposal. The following workflow outlines the key steps to be followed within a designated and properly equipped laboratory space.
Disposal Plan
All solid and liquid waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, disposable gowns, shoe covers, weigh boats, and any other disposable materials that have come into contact with this compound. These items should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Container Disposal: The original this compound container, once empty, should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.
Adherence to these safety protocols is paramount for minimizing risk and ensuring the well-being of all laboratory personnel working with this compound. Always consult your institution's specific safety guidelines and waste disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
